DB0614
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H42N8O7S2 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C41H42N8O7S2/c1-58(54,55)46-28-8-5-7-26(23-28)31-25-57-34-24-42-41(45-37(31)34)43-27-11-13-29(14-12-27)48-20-18-47(19-21-48)17-3-2-4-22-56-33-10-6-9-30-36(33)40(53)49(39(30)52)32-15-16-35(50)44-38(32)51/h5-14,23-25,32,46H,2-4,15-22H2,1H3,(H,42,43,45)(H,44,50,51) |
InChI Key |
GZRWNUKQJFXVTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCN(CC5)CCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ganetespib (DB0614): An Hsp90-Mediated Multi-Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganetespib (formerly STA-9090, DrugBank ID DB0614) is a potent, second-generation, non-geldanamycin small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action centers on the competitive inhibition of the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of substrate "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive tumor proliferation, survival, and metastasis. By disrupting the Hsp90 chaperone cycle, Ganetespib triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to the simultaneous blockade of multiple key cancer-promoting pathways. This multifaceted intervention results in cell cycle arrest, induction of apoptosis, and potent antitumor activity across a broad range of malignancies.
Primary Mechanism: Hsp90 Inhibition
Ganetespib, a resorcinol-based triazolone compound, competitively binds to the ATP pocket at the N-terminus of Hsp90.[1][2] This action disrupts the chaperone's normal ATP-dependent cycle, preventing it from assisting in the proper folding and stabilization of its client proteins.[2][3] Consequently, these misfolded or unstable client proteins are targeted for degradation by the cellular ubiquitin-proteasome system.[3] This leads to the depletion of numerous proteins that are crucial for tumor cell function and survival.[3][4] A key advantage of Ganetespib over first-generation inhibitors like 17-AAG is its superior potency and a more favorable safety profile, notably lacking the hepatotoxicity associated with the benzoquinone moiety of earlier compounds.[4]
Downstream Effects on Oncogenic Signaling Pathways
The inhibition of Hsp90 by Ganetespib results in a combinatorial blockade of multiple signal transduction cascades, providing a significant advantage over therapies that target a single pathway.[1][2]
Receptor Tyrosine Kinase (RTK) Pathways
Many RTKs, which are often overexpressed or mutated in cancer, are dependent on Hsp90 for their stability. Ganetespib treatment leads to the potent degradation of key RTKs and their downstream signaling components.
-
EGFR and ErbB2/HER2: Ganetespib effectively depletes Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants (e.g., L858R/T790M), and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).[5][6][7] This disrupts downstream signaling through the PI3K/Akt and MAPK/ERK pathways.[6]
-
IGF-IR and MET: The Insulin-like Growth Factor-1 Receptor (IGF-IR) and MET receptor, both implicated in tumor growth and angiogenesis, are also client proteins of Hsp90 and are downregulated by Ganetespib.[4][5][8]
The overall effect is the suppression of critical survival and proliferation signals. The diagram below illustrates the general mechanism of Hsp90 inhibition.
Figure 1: General mechanism of Ganetespib action. Ganetespib inhibits Hsp90, preventing the stabilization of client proteins, leading to their degradation by the proteasome and blocking downstream pro-survival signaling.
PI3K/Akt/mTOR and Raf/MEK/ERK Pathways
Ganetespib has a profound impact on two of the most crucial intracellular signaling pathways in cancer.
-
PI3K/Akt/mTOR Pathway: Akt is a well-established Hsp90 client protein. Ganetespib treatment leads to a significant decrease in total and phosphorylated Akt levels, which in turn inhibits mTOR and GSK3 signaling, reducing cell survival and proliferation.[4][5][6]
-
Raf/MEK/ERK Pathway: Key components of this mitogenic pathway, such as Raf-1, are dependent on Hsp90.[4] Ganetespib causes the degradation of Raf-1, leading to the suppression of MEK and ERK1/2 phosphorylation and subsequent inhibition of cell proliferation.[4][5]
The diagram below outlines the simultaneous inhibition of these pathways by Ganetespib.
Figure 2: Ganetespib-mediated disruption of PI3K/Akt and Raf/MEK/ERK pathways. Inhibition of Hsp90 leads to the degradation of client proteins Akt and Raf-1, blocking pro-growth and pro-survival signals.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in hematological and solid tumors. JAK kinases (e.g., JAK2) are Hsp90 client proteins. Ganetespib treatment results in the potent, proteasome-dependent degradation of JAK2, including the constitutively active JAK2-V617F mutant.[9] This leads to a sustained loss of STAT3 and STAT5 phosphorylation and a reduction in the expression of STAT-target genes, thereby inhibiting tumor cell growth and survival.[9]
Cellular Consequences
The widespread disruption of oncogenic signaling culminates in potent antitumor effects at the cellular level.
-
Cell Cycle Arrest: Ganetespib induces a robust cell cycle arrest, primarily in the G2/M phase.[5][6] This is achieved through the modulation of key cell cycle regulators that are also Hsp90 clients, such as CDK1 and CHK1, leading to their downregulation.[5]
-
Induction of Apoptosis: By depleting numerous pro-survival proteins (like Akt and survivin) and disrupting multiple signaling pathways, Ganetespib triggers programmed cell death.[3][6] Apoptosis is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as evidenced by the cleavage of caspases-3, -8, and -9, and PARP.[6]
Quantitative Data Summary
Ganetespib demonstrates potent activity across a wide range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range.[3][7]
| Cell Line | Cancer Type | Key Mutation | Ganetespib IC50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 4 | [7] |
| NCI-H3122 | Non-Small Cell Lung | EML4-ALK | 30 | [7] |
| A549 | Non-Small Cell Lung | KRAS G12S | 12 | [7] |
| Calu-6 | Non-Small Cell Lung | KRAS G12C | 2 | [7] |
| DU145 | Prostate | AR-negative | ~10-50 | [5] |
| PC3 | Prostate | AR-negative | ~10-50 | [5] |
| LNCaP | Prostate | AR-positive | ~10-50 | [5] |
| AGS | Gastric | N/A | ~25-50 | [6] |
| N87 | Gastric | HER2 amplified | <25 | [6] |
| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 16 | [9] |
| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | 18 | [9] |
Key Experimental Methodologies
The mechanism of Ganetespib has been elucidated through a variety of standard and advanced molecular biology techniques.
Hsp90 Binding and Client Protein Depletion Assay (Western Blot)
This experiment is fundamental to demonstrating the direct action of Ganetespib on Hsp90 and its downstream consequences.
-
Objective: To assess the degradation of Hsp90 client proteins following Ganetespib treatment.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1975, DU145) are cultured to ~70-80% confluency. Cells are then treated with a dose range of Ganetespib (e.g., 0, 10, 30, 100, 300 nM) or a vehicle control (DMSO) for a specified time (typically 16-24 hours).[5][6]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, EGFR, PARP, CDK1) and a loading control (e.g., GAPDH).[5]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensity for each protein is quantified and normalized to the loading control to determine the dose-dependent effect of Ganetespib on protein levels. A decrease in client protein levels indicates Hsp90 inhibition.
-
Figure 3: Experimental workflow for Western Blot analysis of Hsp90 client protein degradation.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of Ganetespib on cell cycle progression.
-
Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with varying concentrations of Ganetespib (e.g., 0, 10, 50, 100 nM) for 24 hours.[5]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[5]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Analysis: The resulting data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Software is used to model the histogram and calculate the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates a G2/M arrest.[5]
-
Apoptosis Assay (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Objective: To quantify the induction of apoptosis by Ganetespib.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with Ganetespib (e.g., 0, 25, 50 nM) for 24-48 hours.[6]
-
Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Fluorescein-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added.[5][6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Analysis: The cell population is resolved into four quadrants:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells (often considered an artifact). The percentage of cells in the early and late apoptotic quadrants is summed to determine the total level of apoptosis induced by the treatment.
-
-
Conclusion
The mechanism of action of Ganetespib (this compound) is characterized by its potent and specific inhibition of Hsp90. This single action initiates a cascade of downstream effects, most notably the degradation of a multitude of oncoproteins essential for tumor cell function. By simultaneously disrupting key signaling pathways like PI3K/Akt and Raf/MEK/ERK, Ganetespib effectively halts cell cycle progression, induces apoptosis, and exerts broad antitumor activity. This multi-targeted approach provides a strong rationale for its investigation as a therapeutic agent in a variety of cancers, including those that have developed resistance to single-pathway inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Core Target Profile of Larotrectinib (DB08865)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile of Larotrectinib (formerly known as LOXO-101 and identified in some databases as DB08865), a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins.
Core Mechanism of Action
Larotrectinib is an ATP-competitive inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In certain cancers, chromosomal rearrangements lead to the fusion of these genes with other partners, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] These fusion proteins promote tumor cell growth, proliferation, and survival.[1] Larotrectinib's targeted action against these aberrant proteins makes it a "tissue-agnostic" therapy, effective in any solid tumor harboring an NTRK gene fusion.[1]
By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib blocks the phosphorylation and subsequent activation of the kinase.[1] This inhibition is highly selective, with minimal activity against other kinases.[1] The blockade of TRK signaling induces apoptosis and arrests the cell cycle at the G1 phase in TRK fusion-dependent tumor cells.[1]
Signaling Pathway Inhibition
The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes RAS and ERK, is a key regulator of cell proliferation and differentiation.[1] Inhibition of TRK by Larotrectinib reduces the phosphorylation of key components of this pathway, thereby halting uncontrolled cell division.[1]
-
PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is essential for cell survival and the prevention of apoptosis.[1] Larotrectinib treatment leads to the dephosphorylation of AKT, inducing programmed cell death in cancer cells.[1]
-
PLCγ (Phospholipase C gamma) Pathway: This pathway is involved in cell growth and differentiation.[1] By inhibiting TRK, Larotrectinib also blocks the activation of this signaling route.[1]
Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.
Quantitative Data Summary
Pharmacokinetics
The pharmacokinetic profile of Larotrectinib has been studied in both healthy subjects and patients with solid tumors.[3]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~34% (range: 32-37%) | [4] |
| Tmax (capsules) | ~1 hour | [4] |
| Effect of Food (high-fat meal) | AUC unchanged, Cmax reduced by 35% | [4] |
| Distribution | ||
| Volume of Distribution (Vd) | 48 L | [4] |
| Plasma Protein Binding | 70% | [4][5] |
| Blood-to-Plasma Ratio | 0.9 | [4] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | [4][5] |
| Major Circulating Components | Unchanged larotrectinib (19%), O-linked glucuronide (26%) | [4] |
| Elimination | ||
| Half-life | 2.9 hours | [4][5] |
| Excretion | 58% in feces (5% unchanged), 39% in urine (20% unchanged) | [4][5] |
Clinical Efficacy
A pooled analysis of three Phase 1/2 clinical trials in patients with TRK fusion-positive solid tumors demonstrated the significant efficacy of Larotrectinib.[6]
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 79% | 72-85% | [6] |
| Complete Response (CR) | 16% | - | [6] |
| Partial Response (PR) | 63% | - | [6] |
| Stable Disease (SD) | 12% | - | [6] |
| Progressive Disease (PD) | 8% | - | [6] |
Safety Profile
The safety of Larotrectinib was evaluated in a population of 260 patients. The most common adverse events were generally mild to moderate in severity.[6]
| Adverse Event (Grade 3 or 4) | Incidence | Reference |
| Increased Alanine Aminotransferase (ALT) | 3% | [6] |
| Anemia | 2% | [6] |
| Decreased Neutrophil Count | 2% | [6] |
Experimental Protocols
Detection of NTRK Gene Fusions
The identification of patients with NTRK gene fusion-positive cancers is crucial for treatment with Larotrectinib. Next-Generation Sequencing (NGS) is a common and reliable method for detecting these fusions.
Workflow for NTRK Gene Fusion Detection using NGS:
-
Sample Collection and Preparation:
-
Obtain a tumor tissue sample (formalin-fixed paraffin-embedded [FFPE] or fresh frozen) or a liquid biopsy (circulating tumor DNA [ctDNA]).
-
Extract nucleic acids (DNA and/or RNA) from the sample.
-
Quantify and assess the quality of the extracted nucleic acids.
-
-
Library Preparation:
-
Fragment the nucleic acids to the appropriate size.
-
Ligate sequencing adapters to the ends of the fragments.
-
Amplify the adapter-ligated fragments using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a human reference genome.
-
Use specialized fusion detection algorithms to identify reads that span the breakpoints of potential gene fusions.
-
Annotate the identified fusions to determine the specific gene partners and the predicted impact on protein function.
-
Filter and prioritize candidate fusions based on read support, known oncogenic potential, and other quality metrics.
-
-
Validation (optional but recommended):
-
Confirm the presence of the identified NTRK gene fusion using an orthogonal method, such as fluorescence in situ hybridization (FISH) or reverse transcription-polymerase chain reaction (RT-PCR).
-
Caption: A typical workflow for the detection of NTRK gene fusions using NGS.
Mechanisms of Resistance
While Larotrectinib is highly effective, acquired resistance can develop over time. The primary mechanisms of resistance can be categorized as on-target and off-target alterations.[7]
On-Target Resistance
On-target resistance involves mutations within the NTRK gene itself, which interfere with Larotrectinib binding.[7] The most common on-target resistance mutations are "solvent front" mutations, such as NTRK1 G595R and NTRK3 G623R.[8] "Gatekeeper" mutations, like NTRK1 F589L, are less common.[8]
Off-Target Resistance
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[7] This can occur through mutations in other oncogenes, such as KRAS, BRAF, or MET.[9]
Caption: Mechanisms of acquired resistance to Larotrectinib.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Current therapeutic landscape and resistance mechanisms to larotrectinib | Semantic Scholar [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Technical Guide: DB0614-Induced Degradation of the NEK9 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
NEK9 (NIMA-related kinase 9) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome organization and spindle assembly.[1][2][3][4] Its dysregulation is associated with several malignancies, including gastric cancer, breast cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[1] Furthermore, NEK9 has been identified as a critical regulator of cell-cycle progression in cancer cells lacking functional p53.[5] DB0614 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of NEK9.[6] This document provides a detailed technical overview of the mechanism, quantitative effects, and experimental protocols related to the this compound-induced degradation of NEK9.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a heterobifunctional small molecule that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[7] It is a PROTAC that creates a bridge between the target protein, NEK9, and an E3 ubiquitin ligase.
Specifically, this compound is composed of three key parts:
-
A ligand that binds to the NEK9 kinase.
-
A ligand based on Thalidomide that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6]
-
A linker that connects these two ligands.[6]
By simultaneously binding to NEK9 and CRBN, this compound induces the formation of a ternary complex. This proximity enables the CRBN E3 ligase to polyubiquitinate NEK9, tagging it for recognition and subsequent degradation by the 26S proteasome.[6] This event-driven mechanism allows for the catalytic and substoichiometric degradation of the target protein.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced NEK9 degradation via the UPS.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The degradation of NEK9 is dependent on the concentration of this compound and the duration of treatment.
| Cell Line | Concentration | Treatment Duration | Outcome | Citation |
| MOLT-4 | 125 nM | Not Specified | Maximal degradation of NEK9 protein. | [6] |
| HCT116 | 1 µM | 6 hours | High levels of NEK9 degradation (though not full loss). | [6] |
| MOLT-4 (CRBN-/-) | 1 µM | 5 hours | NEK9 degradation is rescued, confirming CRBN-dependence. | [6][8] |
Experimental Protocols
The induced degradation of NEK9 by this compound is primarily validated through Western blotting and a series of rescue experiments to confirm the mechanism of action.
Western Blot for NEK9 Degradation
This protocol is used to quantify the levels of NEK9 protein in cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MOLT-4) at a desired density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to NEK9 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Analysis: Quantify band intensity using densitometry software to determine the relative decrease in NEK9 levels compared to the vehicle control.
Mechanism of Action (MOA) Rescue Experiments
These experiments confirm that NEK9 degradation is dependent on the proteasome and the CRBN E3 ligase.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib) for 2 hours.[8] Following pre-treatment, co-treat the cells with the proteasome inhibitor and this compound for 4-6 hours.[8] A rescue of NEK9 degradation compared to cells treated with this compound alone confirms proteasome-dependent degradation.
-
Neddylation Inhibition: Pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 10 µM MLN4924) for 2 hours to block the activation of Cullin-RING ligases, including the one containing CRBN.[8] Co-treat with the inhibitor and this compound for 4 hours.[8] A rescue of degradation indicates the involvement of the Cullin-RING ligase machinery.
-
CRBN Engagement Blockade: Pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM Thalidomide) for 2 hours to saturate the this compound binding site on CRBN.[8] Co-treat with Thalidomide and this compound for 4 hours.[8] A rescue demonstrates that this compound must bind to CRBN to mediate its effect.
-
Use of CRBN Knockout Cells: Treat CRBN-knockout (CRBN-/-) cells with this compound for 5 hours.[6][8] Compare NEK9 levels to wild-type cells treated under the same conditions. The absence of degradation in CRBN-/- cells provides definitive evidence of CRBN's essential role.[6][8]
Experimental Workflow Diagram
Caption: Standardized workflow for assessing NEK9 protein levels.
Conclusion
This compound is a well-characterized PROTAC that effectively and selectively induces the degradation of NEK9 kinase through a CRBN- and proteasome-dependent mechanism. The depletion of NEK9, a kinase implicated in the proliferation of p53-deficient cancers, represents a promising therapeutic strategy.[5][8] The data and protocols outlined in this guide provide a foundational framework for researchers and drug developers to investigate and leverage this compound as a chemical probe to further explore NEK9 biology and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nek9 is a Plk1-activated kinase that controls early centrosome separation through Nek6/7 and Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nek9 is a Plk1‐activated kinase that controls early centrosome separation through Nek6/7 and Eg5 | The EMBO Journal [link.springer.com]
- 5. NEK9-dependent proliferation of cancer cells lacking functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Biological Activity of DB0614: A Technical Guide to a Potent NEK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of the compound DB0614, a potent and selective targeted protein degrader. This compound functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the mechanism of action, quantitative degradation profiles, relevant signaling pathways, and the experimental protocols used to characterize this compound.
Core Mechanism of Action: Targeted Degradation of NEK9
This compound is a heterobifunctional molecule designed to induce the degradation of NIMA-related kinase 9 (NEK9), a protein kinase implicated in mitotic progression and linked to certain cancers.[1][2] The compound consists of three key components: a ligand that binds to the target protein (NEK9), a ligand for an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[3]
This tripartite structure enables this compound to act as a molecular bridge, bringing NEK9 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of NEK9. The resulting polyubiquitinated NEK9 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2]
References
In-Depth Technical Guide: DB0614 (CAS Number 2769753-47-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB0614 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of NIMA-related kinase 9 (NEK9), a protein implicated in mitotic progression and linked to certain cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of its operational pathways.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. This compound is a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of NEK9 and other kinases.[1] This guide serves as a technical resource for researchers engaged in the study and application of this compound.
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (e.g., NEK9) and the Cereblon E3 ubiquitin ligase complex.[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The molecular structure of this compound consists of a ligand that binds to the target kinase, a linker, and a ligand that engages the Cereblon E3 ligase.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Degradation of NEK9
| Cell Line | Concentration | Incubation Time | Result | Reference |
| MOLT4 | 125 nM | 5 hours | Maximal degradation of NEK9 | [1] |
| HCT116 | 1 µM | 6 hours | High levels of NEK9 degradation (not full loss) | [1] |
| MOLT-4 (CRBN-/-) | 1 µM | 5 hours | Degradation is E3-ligase dependent | [1] |
Table 2: Profile of Kinases Degraded by this compound
| Kinase Family | Specific Kinases Degraded |
| NIMA-related kinases | NEK9 |
| Abelson murine leukemia viral oncogene homolog | ABL1, ABL2 |
| BMX non-receptor tyrosine kinase | BLK |
| Cyclin-dependent kinases | CDK4, CDK11B |
| C-Src tyrosine kinase | CSK |
| EPH receptor A3 | EPHA3 |
| Fer (Fps/Fes related) tyrosine kinase | FER |
| GAK, cyclin G associated kinase | GAK |
| LIM domain kinase 1 | LIMK1 |
| Mitogen-activated protein kinase kinase kinase 20 | MAP3K20 |
| Mitogen-activated protein kinase kinase kinase kinase | MAP4K1, MAP4K2, MAP4K3, MAP4K5 |
| Mitogen-activated protein kinases | MAPK7, MAPK8, MAPK9, MAPK14 |
| Mitogen-activated protein kinase-activated protein kinases | MAPKAPK2, MAPKAPK3 |
| Nemo like kinase | NLK |
| PDLIM1 interacting kinase 1 like | PDIK1L |
| Protein tyrosine kinase 2 beta | PTK2B |
| Receptor interacting serine/threonine kinase 1 | RIPK1 |
| Ribosomal protein S6 kinase A | RPS6KA1, RPS6KA3 |
| Salt-inducible kinases | SIK2, SIK3 |
| Serine/threonine kinase 35 | STK35 |
| TNK2, tyrosine kinase non-receptor 2 | TNK2 |
| Unc-51 like autophagy activating kinase 1 | ULK1 |
Source:[1]
Experimental Protocols
Cellular Degradation Assay (Western Blot)
This protocol describes the assessment of this compound-induced degradation of target proteins in cultured cells.
Materials:
-
Cell line of interest (e.g., MOLT4, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-NEK9) and loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable concentration (for suspension cells).
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0-10000 nM) or vehicle (DMSO) for the desired incubation time (e.g., 5-6 hours).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and heating.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
In Vitro Kinase Assay
This protocol is for assessing the direct inhibitory activity of this compound on NEK9 or other kinases.
Materials:
-
Recombinant active NEK9 kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
This compound
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader for luminescence
Procedure:
-
Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer, recombinant NEK9 kinase, and the kinase substrate.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC50 value.
-
Ternary Complex Formation Assay
This protocol outlines a method to confirm the formation of the NEK9-DB0614-Cereblon ternary complex.
Materials:
-
Purified recombinant NEK9 protein
-
Purified recombinant Cereblon/DDB1 complex
-
This compound
-
Assay buffer
-
Method for detecting protein-protein interactions (e.g., Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or a proximity-based assay like AlphaLISA or HTRF).
Procedure (using a proximity-based assay as an example):
-
Reagent Preparation:
-
Label one of the proteins (e.g., NEK9) with a donor fluorophore and the other (e.g., Cereblon) with an acceptor fluorophore or tag (e.g., His-tag, GST-tag for antibody-based detection).
-
-
Assay Plate Setup:
-
In a microplate, add the labeled NEK9 and Cereblon proteins in the assay buffer.
-
Add a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Read the plate on a suitable plate reader. An increase in signal (e.g., FRET or AlphaLISA signal) indicates the proximity of the two proteins, confirming ternary complex formation.
-
-
Data Analysis:
-
Plot the signal against the this compound concentration. A characteristic bell-shaped "hook effect" curve is often observed in PROTAC-induced ternary complex formation assays.
-
Visualizations
This compound Mechanism of Action
References
DB0614: A Selective Kinase Degrader Targeting NEK9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DB0614 is a potent and selective kinase degrader that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. It effectively induces the degradation of NEK9 (NIMA-related kinase 9), a key regulator of mitosis, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the therapeutic potential of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively target and degrade NEK9. As a PROTAC, this compound consists of a ligand that binds to NEK9, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the ubiquitination of NEK9, marking it for degradation by the proteasome. The degradation of NEK9 disrupts its critical functions in mitotic progression, offering a promising therapeutic strategy for cancers and other diseases characterized by aberrant kinase activity.
Mechanism of Action
This compound induces the degradation of NEK9 in a Cereblon-dependent manner. The process begins with the simultaneous binding of this compound to both NEK9 and the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This proximity, induced by the PROTAC, leads to the transfer of ubiquitin from the E2 conjugating enzyme to NEK9. The resulting polyubiquitinated NEK9 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple NEK9 proteins.
Mechanism of this compound-induced NEK9 degradation.
Data Presentation
The following tables summarize the quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Maximal NEK9 Degradation | MOLT-4 | 125 nM | [1] |
| In Vitro IC50 (NEK9 Kinase Activity) | - | 39 nM | [2] |
| Cellular Target Engagement (NEK9) | CRBN-/- MOLT-4 | 98% inhibition of binding | [2] |
| Treatment Conditions for NEK9 Degradation | HCT116 | 1 µM for 6 hours | [1] |
Table 2: Off-Target Kinase Degradation Profile of this compound
| Off-Target Kinase | Cell Line | Comments | Reference |
| CDK6 | MOLT-4 | Significant degradation observed. | [3] |
| WEE1 | MOLT-4 | Degradation observed. | [3] |
| PTK2B | MOLT-4 | Degradation observed. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture
-
MOLT-4 Cells: MOLT-4 cells (ATCC) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5]
-
HCT116 Cells: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Lysis: After treatment with this compound, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer (or M-PER buffer) containing protease and phosphatase inhibitor cocktails.[2]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on 4-12% Bis-Tris gels and transferred to nitrocellulose or PVDF membranes.
-
Antibody Incubation: Membranes are blocked with 5% non-fat dry milk or a protein-free blocking buffer in TBST for 1 hour at room temperature.[6] Membranes are then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are recommended:
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.[2]
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells).
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
ATP Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[7][8][9][10] Briefly, an equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.
Global Proteomics (TMT Labeling)
-
Sample Preparation: Cell pellets are lysed, and proteins are extracted. Protein concentration is quantified using a BCA assay.[11][12][13]
-
Digestion: Proteins are reduced, alkylated, and digested with trypsin overnight.
-
TMT Labeling: Peptides are labeled with Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions. Labeled peptides are then pooled.[11][12][13]
-
LC-MS/MS Analysis: The pooled, labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using proteomics software (e.g., MaxQuant) to identify and quantify changes in protein abundance upon this compound treatment.
Workflow for TMT-based proteomics analysis.
In Vitro Kinase Assay
-
Assay Setup: The kinase activity of recombinant NEK9 is assessed using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[14][15]
-
Reaction: The reaction is performed in a multi-well plate containing recombinant NEK9 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP. This compound is added at various concentrations.
-
Signal Detection: After the kinase reaction, the amount of ADP produced is measured by converting it to ATP and then detecting the ATP using a luciferase/luciferin reaction, which generates a luminescent signal.
-
Data Analysis: The luminescent signal, which is proportional to kinase activity, is measured using a luminometer. IC50 values are determined by plotting the percentage of kinase inhibition against the concentration of this compound.
Signaling Pathways
NEK9 Signaling in Mitosis
NEK9 is a crucial regulator of mitotic progression. Its activity is tightly controlled by upstream kinases, and it, in turn, phosphorylates and activates downstream effectors essential for proper cell division. The degradation of NEK9 by this compound disrupts this signaling cascade, leading to mitotic arrest and cell death.
NEK9 signaling cascade during mitosis and its inhibition by this compound.
Role of Off-Target Kinases in the Cell Cycle
The off-target degradation of CDK6 and WEE1 by this compound may contribute to its overall cellular effects. Both kinases are important regulators of the cell cycle.
-
CDK6: In complex with D-type cyclins, CDK6 plays a key role in the G1 phase of the cell cycle, promoting the G1-S transition by phosphorylating the retinoblastoma protein (Rb).
-
WEE1: WEE1 is a critical inhibitory kinase that prevents premature entry into mitosis by phosphorylating and inactivating CDK1.[16][17][18][19][20]
The degradation of these kinases, in addition to NEK9, could lead to a more profound cell cycle arrest.
Conclusion
This compound is a valuable tool for studying the biological functions of NEK9 and serves as a promising lead compound for the development of novel therapeutics. Its ability to selectively degrade NEK9 through the PROTAC mechanism offers a distinct advantage over traditional kinase inhibitors. This technical guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies, facilitating further exploration of its therapeutic potential. The detailed protocols and pathway diagrams are intended to support the design and execution of experiments aimed at elucidating the full spectrum of this compound's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and structure-activity relationships of targeted protein degraders for the understudied kinase NEK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bcrj.org.br [bcrj.org.br]
- 5. MOLT-4 Cells [cytion.com]
- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 11. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 14. biorxiv.org [biorxiv.org]
- 15. NEK9 Kinase Enzyme System [promega.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Roles of the Mitotic Inhibitors Wee1 and Mik1 in the G2 DNA Damage and Replication Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of DB0614: A Potent and Selective NEK9 Degrader
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery, synthesis, and biological characterization of DB0614, a potent and selective degrader of the NIMA-related kinase 9 (NEK9). This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal system to eliminate NEK9, a kinase implicated in certain cancers and rare diseases. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and kinase inhibitor development.
Introduction: Targeting the "Undruggable" Kinome
The human kinome represents a vast and largely untapped resource for therapeutic intervention. While many kinases have been successfully targeted with small molecule inhibitors, a significant portion remains understudied or has proven difficult to drug using conventional approaches. Targeted protein degradation, utilizing technologies such as PROTACs, offers a novel paradigm for modulating the activity of these challenging targets. By inducing the degradation of a target protein rather than simply inhibiting its enzymatic activity, PROTACs can offer improved selectivity, a more profound and durable biological effect, and the potential to overcome inhibitor resistance mechanisms.
This compound was developed as a chemical probe to investigate the biology of NEK9, a serine/threonine kinase involved in the regulation of mitosis.[1][2] Aberrant NEK9 activity has been linked to various pathologies, making it an attractive, albeit understudied, therapeutic target.
Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach
The development of this compound stemmed from a structure-activity relationship (SAR) study aimed at creating potent degraders of NEK9.[2] The design of this compound is modular, consisting of three key components:
-
A Warhead: A ligand that binds to the target protein, in this case, the promiscuous kinase inhibitor FLT3-IN-17, which is known to bind to NEK9.
-
A Linker: A chemical tether that connects the warhead to the E3 ligase ligand. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation.
-
An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. This compound utilizes a derivative of thalidomide to engage the Cereblon (CRBN) E3 ligase.[1][2]
Through systematic modification of the linker and evaluation of the resulting compounds, this compound was identified as a highly potent and selective degrader of NEK9.
Synthesis of this compound
The synthesis of this compound involves the coupling of the three key components. While the detailed, step-by-step protocol from the primary literature's supplementary information is not publicly available, a general synthetic strategy can be inferred from the structure of the molecule and common practices in PROTAC synthesis. The synthesis would likely proceed through the formation of an amide bond between the linker and the kinase inhibitor, followed by another amide bond formation with the Cereblon ligand.
Note: The following is a generalized, hypothetical protocol based on established chemical principles for PROTAC synthesis. The specific reagents, reaction conditions, and purification methods may vary.
General Experimental Protocol
Step 1: Synthesis of the Linker-Warhead Conjugate
The carboxylic acid-functionalized linker would be activated, for example, using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated linker is then reacted with the amine group on the FLT3-IN-17 kinase inhibitor in an appropriate solvent like DMF (Dimethylformamide). The reaction progress would be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry). Upon completion, the product would be purified by preparatory HPLC (High-Performance Liquid Chromatography).
Step 2: Synthesis of this compound
The purified linker-warhead conjugate from Step 1, which now possesses a terminal carboxylic acid, is activated using a similar peptide coupling procedure as described above. This activated intermediate is then reacted with the amine-functionalized thalidomide derivative (the Cereblon ligand). The final product, this compound, would be purified by preparatory HPLC and characterized by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Characterization
This compound has been shown to be a highly effective degrader of NEK9 in cellular assays.[1][2]
Quantitative Biological Data
| Parameter | Cell Line | Value | Reference |
| NEK9 Degradation (DC90) | MOLT-4 | 125 nM | [1] |
| NEK9 Kinase Inhibition (IC50) | in vitro | 39 nM | [1] |
Selectivity Profile
Proteomics studies have revealed that this compound is a selective degrader of NEK9.[1][2] While the warhead, FLT3-IN-17, is a promiscuous kinase inhibitor, the formation of the PROTAC leads to preferential degradation of NEK9 over other kinases that are also bound by the inhibitor. This highlights a key advantage of the PROTAC approach in achieving degradation selectivity that is not solely dependent on binding affinity.
Mechanism of Action
This compound functions through the canonical PROTAC mechanism of action.
Figure 1. Mechanism of action of this compound.
As depicted in Figure 1, this compound simultaneously binds to NEK9 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the NEK9 protein. The polyubiquitinated NEK9 is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This compound is subsequently released and can catalytically induce the degradation of multiple NEK9 molecules.
Experimental Workflows
PROTAC Synthesis and Characterization Workflow
Figure 2. General workflow for the synthesis and characterization of this compound.
Cellular Degradation Assay Workflow
Figure 3. Workflow for assessing the cellular degradation of NEK9 by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of chemical probes for the understudied kinome. Its potent and selective degradation of NEK9 provides a valuable tool for elucidating the biological functions of this kinase and for validating it as a therapeutic target. The modular design and synthesis of this compound also serve as a blueprint for the development of degraders for other challenging protein targets. Future research will likely focus on further optimizing the pharmacological properties of this compound to enhance its potential as a therapeutic agent and on applying the principles learned from its discovery to other members of the kinome.
References
DB0614: A Technical Guide for the Study of Aberrant Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Traditional therapeutic approaches have focused on small molecule inhibitors that block the catalytic activity of these enzymes. However, a novel paradigm in targeted therapy, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism: targeted protein degradation.[3] DB0614 is a bifunctional PROTAC molecule designed to induce the degradation of a specific array of kinases by hijacking the ubiquitin-proteasome system.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, its target profile, and detailed protocols for its application in studying and targeting aberrant kinase activity.
Introduction to this compound
This compound is a heterobifunctional molecule that acts as a selective and potent degrader of multiple protein kinases.[4] It is structurally composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a warhead that binds to the target kinase.[4] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinase.[3] This degradation-based approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained pathway blockade and the ability to address non-enzymatic functions of the target protein.[3]
Mechanism of Action
The primary mechanism of action for this compound is not inhibition but targeted protein degradation. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple target protein molecules.[3]
The key steps are as follows:
-
Ternary Complex Formation : this compound binds to both the target kinase and the Cereblon (CRBN) component of an E3 ubiquitin ligase complex, forming a POI-PROTAC-E3 ligase ternary complex.[3][4]
-
Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target kinase.
-
Proteasomal Recognition : The polyubiquitinated kinase is recognized by the 26S proteasome.
-
Degradation : The proteasome degrades the target kinase into small peptides, and the this compound molecule is released to engage another target protein.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of DB0614
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB0614 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of a range of kinases. It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the target kinase and a ligand for the E3 ubiquitin ligase CRBN, connected by a linker. This tripartite complex formation brings the kinase in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of this compound-mediated protein degradation.
Data Presentation
This compound has been shown to degrade a variety of kinases. The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| NEK9 | Z'-LYTE Kinase Assay | 39 | [1] |
Table 2: Cellular Degradation Activity
| Target Kinase | Cell Line | Parameter | Value | Reference |
| NEK9 | MOLT-4 | Concentration for Maximal Degradation | 125 nM | [1][2][3] |
| NEK9 | MOLT-4 | DC90 (4h) | 125 nM | [1] |
| AAK1 | MOLT-4 | Degradation Observed | Yes | [1] |
| CDK4 | MOLT-4 | Degradation Observed | Yes | [1] |
| CDK6 | MOLT-4 | Degradation Observed | Yes | [1] |
| PTK2B | MOLT-4 | Degradation Observed | Yes | [1] |
| STK17A | MOLT-4 | Degradation Observed | Yes | [1] |
| WEE1 | MOLT-4 | Degradation Observed | Yes | [1] |
Note: Comprehensive DC50 and Dmax values for the full range of targeted kinases are not yet publicly available.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of target kinases in cultured cells upon treatment with this compound.
Caption: Experimental workflow for Western Blot analysis.
a. Materials and Reagents:
-
Cell line expressing the target kinase(s) of interest (e.g., MOLT-4, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target kinase(s) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane on a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Plot the percentage of remaining protein against the concentration of this compound to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of a target kinase in a cell-free system.
a. Materials and Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cereblon/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant human target kinase
-
Human ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
b. Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN E3 ligase complex, target kinase, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Initiate Reaction: Add this compound to the reaction mixture. As a negative control, perform a reaction with DMSO instead of this compound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the target kinase or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species.
In Vitro Kinase Activity Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of the target kinase.
a. Materials and Reagents:
-
Recombinant active target kinase (e.g., NEK9)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate reader capable of measuring luminescence
b. Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the target kinase, its substrate, and the serially diluted this compound.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the amount of remaining ATP via a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
References
Application Notes and Protocols for In Vivo Studies of Lestaurtinib (DB0614)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo study design for Lestaurtinib (DB0614), a multi-targeted tyrosine kinase inhibitor. Lestaurtinib has shown significant preclinical efficacy in various cancer models by targeting key signaling pathways involved in cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[1] This document outlines detailed experimental protocols for xenograft models in pancreatic and neuroblastoma cancers, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Lestaurtinib is an ATP-competitive inhibitor that targets the kinase domains of several critical receptors.[2] Its anti-tumor activity is primarily attributed to the inhibition of the following signaling pathways:
-
Trk Receptor Pathway: Lestaurtinib potently inhibits the Trk receptor tyrosine kinase family (TrkA, TrkB, TrkC).[1] By preventing the autophosphorylation of these receptors upon neurotrophin binding, it blocks downstream pro-survival and proliferative signals, including the RAS/MAPK and PI3K/Akt pathways.[1][2] This is particularly relevant in cancers like neuroblastoma where TrkB expression is associated with aggressive disease.
-
JAK/STAT Pathway: Lestaurtinib is a potent inhibitor of JAK2.[1] This inhibition disrupts the JAK/STAT signaling cascade, which is crucial for the transcription of genes involved in cell proliferation, survival, and inflammation. This mechanism is significant in various cancers, including pancreatic and hematological malignancies.
-
FLT3 Receptor Pathway: Lestaurtinib is a potent inhibitor of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[3] By blocking constitutive FLT3 signaling, Lestaurtinib can induce apoptosis in cancer cells dependent on this pathway.
Signaling Pathway Diagrams
To visualize the mechanism of action of Lestaurtinib, the following diagrams illustrate the targeted signaling pathways.
In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical in vivo studies of Lestaurtinib in various cancer models.
Table 1: In Vivo Efficacy of Lestaurtinib in Pancreatic Cancer Xenograft Model
| Parameter | Result | Reference |
| Tumor Burden Reduction | 50-70% | [1] |
Table 2: In Vivo Efficacy of Lestaurtinib in Neuroblastoma Xenograft Model
| Parameter | Result | p-value | Reference |
| Tumor Growth Inhibition (single agent) | Significant | 0.0004 | [4][5] |
| Event-Free Survival (single agent) | Significantly prolonged | 0.011 | [4][5] |
| Tumor Growth Inhibition (with topotecan + cyclophosphamide) | Enhanced efficacy | <0.0001 | [4][5] |
| Event-Free Survival (with topotecan + cyclophosphamide) | Significantly improved | <0.0001 | [4][5] |
| Tumor Growth Inhibition (with irinotecan + temozolomide) | Enhanced efficacy | 0.011 | [4] |
| Event-Free Survival (with irinotecan + temozolomide) | Significantly improved | 0.012 | [4] |
| Tumor Growth Inhibition (with Bevacizumab) | Dramatic growth inhibition | <0.0001 | [4][5] |
Table 3: Ex Vivo Efficacy of Lestaurtinib in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
| Parameter | Result | Reference |
| Responsive PDX Models | 4 out of 8 models tested | [6] |
| Ruxolitinib (JAK inhibitor) Efficacy | Did not significantly inhibit any of the 8 PDX models | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
General Experimental Workflow for Xenograft Studies
Protocol 1: Pancreatic Cancer Xenograft Model
1. Cell Culture:
-
Human pancreatic carcinoma cells (e.g., Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[1]
2. Animal Model:
-
Use 6-8 week old female athymic nude mice.[1]
-
Allow animals to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest cultured Panc-1 cells, wash, and resuspend in a sterile solution like PBS or Matrigel.[1]
-
Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.[1]
4. Tumor Growth and Grouping:
-
Allow tumors to grow until they reach a palpable volume (e.g., 100-150 mm³).
-
Calculate tumor volume using the formula: (Length x Width²)/2.[1]
-
Randomize mice into treatment and control groups.
5. Drug Administration:
-
Treatment Group: Administer Lestaurtinib at a dose of 30 mg/kg via subcutaneous injection twice daily.[1] The drug should be formulated in a suitable vehicle.
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
6. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.[1]
-
The primary endpoint is tumor growth inhibition.
-
Monitor animal well-being throughout the study.
7. Endpoint Analysis:
-
At the end of the study, excise tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Protocol 2: Neuroblastoma Xenograft Model
1. Cell Culture:
-
Human neuroblastoma cells engineered to overexpress TrkB (e.g., SY5Y-TrkB) are cultured in standard media.
2. Animal Model:
-
Use athymic nu/nu mice.[4]
3. Tumor Implantation:
-
Inject 1 x 10⁷ SY5Y-TrkB cells in Matrigel subcutaneously into the flank of each mouse.[4]
4. Tumor Growth and Treatment Initiation:
-
Measure tumors twice a week in three dimensions.
-
Calculate tumor volume using the formula: [(d1 x d2 x d3) x π/6].[8]
-
Initiate treatment when the tumor size reaches approximately 0.2 cm³.[4]
5. Drug Administration:
-
Treatment Group: Administer Lestaurtinib at 20 mg/kg subcutaneously twice daily from Monday to Friday and once daily on Saturday and Sunday.[4]
-
Control Group: Administer the vehicle solution on the same schedule.
-
For combination studies, administer chemotherapeutic agents (e.g., topotecan, cyclophosphamide, irinotecan, temozolomide) or other targeted agents (e.g., Bevacizumab) at established doses and schedules.[4]
6. Monitoring and Endpoints:
-
Monitor tumor growth and animal health regularly.
-
Primary endpoints are tumor growth inhibition and event-free survival (EFS), defined as the time for tumors to reach a predetermined maximum size.
7. Endpoint Analysis:
Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model (General Protocol)
1. PDX Model Establishment:
-
Under IRB-approved protocols, obtain fresh tumor tissue from patients with ovarian cancer.[9]
-
Implant small tumor fragments (1-2 x 1-3 mm³) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID IL2Rγ-/-).[3]
-
Allow tumors to engraft and grow, which may take 2-6 months.[3]
2. Ex Vivo Drug Sensitivity Testing (as performed in a cited study):
-
Process established PDX models to obtain a single-cell suspension.
-
Culture cells in a 3D format.
-
Treat with Lestaurtinib at various concentrations for a defined period (e.g., 3 days).
-
Assess cell viability using a suitable assay (e.g., 3D CellTiter-Glo).[6]
3. In Vivo Treatment Study (Generalized Approach):
-
Once tumors in PDX-bearing mice reach a specified volume, randomize animals into treatment and control groups.
-
Administer Lestaurtinib at a predetermined dose and schedule. The optimal dose and schedule would need to be determined in preliminary studies.
-
Monitor tumor growth via caliper measurements or in vivo imaging if the PDX models are luciferized.[9]
-
The primary endpoint would be tumor growth inhibition or regression.
Hepatocellular Carcinoma In Vivo Studies
While in vitro studies have demonstrated the potential of Lestaurtinib to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines, detailed in vivo study protocols and efficacy data are not yet extensively published.[10][11][12] Future in vivo studies in HCC xenograft or PDX models would be necessary to evaluate the therapeutic potential of Lestaurtinib in this indication. Such studies would likely follow a similar general protocol as outlined for pancreatic and neuroblastoma cancers, with optimization of the cell line/PDX model, dosing regimen, and endpoints specific to HCC.
Disclaimer: These application notes and protocols are intended for research purposes only and are based on publicly available scientific literature. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lestaurtinib’s antineoplastic activity converges on JAK/STAT signaling to inhibit treatment naïve and therapy resistant forms ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lestaurtinib Has the Potential to Inhibit the Proliferation of Hepatocellular Carcinoma Uncovered by Bioinformatics Analysis and Pharmacological Experiments [frontiersin.org]
- 11. Lestaurtinib Has the Potential to Inhibit the Proliferation of Hepatocellular Carcinoma Uncovered by Bioinformatics Analysis and Pharmacological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lestaurtinib Has the Potential to Inhibit the Proliferation of Hepatocellular Carcinoma Uncovered by Bioinformatics Analysis and Pharmacological Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB0614 in MOLT-4 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB0614 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of NIMA-related kinase 9 (NEK9). As a member of the Never in Mitosis A-related kinase family, NEK9 plays a crucial role in the regulation of mitotic progression, including centrosome separation and spindle formation. Its aberrant activity has been implicated in the proliferation of cancer cells. The MOLT-4 cell line, derived from a patient with T-cell acute lymphoblastic leukemia (T-ALL), serves as a valuable in vitro model for studying the efficacy and mechanism of action of novel anti-leukemic agents.
These application notes provide a comprehensive guide for utilizing this compound to study NEK9 degradation and its downstream functional consequences in MOLT-4 cells. The protocols outlined below are intended to serve as a starting point for researchers to investigate the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Data Presentation
While specific experimental data on the functional effects of this compound in MOLT-4 cells is not extensively available in the public domain, the following table summarizes the known quantitative data for NEK9 degradation. This table is intended to be populated with experimental findings.
Table 1: Quantitative Effects of this compound on MOLT-4 Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| NEK9 Protein Degradation | 125 nM | 5 hours | Maximal degradation observed | [1][2] |
| IC50 (Cell Viability) | TBD | TBD | To be determined by MTT or equivalent assay | |
| Apoptosis Induction (% of Annexin V positive cells) | TBD | TBD | To be determined by flow cytometry | |
| Cell Cycle Arrest (% of cells in G0/G1, S, G2/M) | TBD | TBD | To be determined by flow cytometry |
TBD: To Be Determined
Mechanism of Action: this compound-mediated NEK9 Degradation
This compound functions as a heterobifunctional molecule. One end binds to the target protein, NEK9, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of NEK9, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful method to study the functional consequences of NEK9 loss.
References
Application Notes and Protocols for DB0614 Treatment in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB0614 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of NIMA-related kinase 9 (NEK9). As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to NEK9, leading to its ubiquitination and subsequent degradation by the proteasome. NEK9 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, and its dysregulation has been implicated in various cancers. HCT116, a human colorectal cancer cell line, serves as a valuable model for studying the cellular responses to targeted protein degraders. These application notes provide detailed protocols and illustrative data for investigating the effects of this compound on HCT116 cells.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate NEK9. The molecule consists of a ligand that binds to NEK9, a linker, and a ligand that binds to the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to NEK9, marking it for recognition and degradation by the 26S proteasome. In HCT116 cells, treatment with this compound has been shown to lead to high levels of NEK9 degradation in a proteasome- and CRBN-dependent manner[1].
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound treatment in HCT116 cells. This data is representative of expected outcomes and should be used as a reference for experimental design and data analysis.
Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 0.1 | 92 ± 3.8 | 85 ± 4.1 |
| 0.5 | 75 ± 5.1 | 62 ± 3.9 |
| 1.0 | 58 ± 4.2 | 45 ± 3.5 |
| 5.0 | 35 ± 3.9 | 22 ± 2.8 |
| 10.0 | 21 ± 2.5 | 15 ± 2.1 |
| IC50 (µM) | ~1.2 | ~0.8 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (Annexin V-FITC/PI Staining, 48h)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 0.5 | 80.1 ± 3.5 | 12.3 ± 2.2 | 7.6 ± 1.5 |
| 1.0 | 65.4 ± 4.2 | 25.8 ± 3.1 | 8.8 ± 1.8 |
| 5.0 | 40.2 ± 3.8 | 45.1 ± 4.5 | 14.7 ± 2.3 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (Propidium Iodide Staining, 24h)
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.3 ± 2.8 | 30.1 ± 1.9 | 24.6 ± 2.1 |
| 0.5 | 55.2 ± 3.1 | 25.8 ± 2.0 | 19.0 ± 1.8 |
| 1.0 | 68.7 ± 3.9 | 18.5 ± 2.3 | 12.8 ± 1.5 |
| 5.0 | 75.1 ± 4.5 | 12.3 ± 1.7 | 12.6 ± 1.9 |
Table 4: NEK9 Protein Degradation in HCT116 Cells (Western Blot Quantification, 6h)
| This compound Concentration (µM) | % NEK9 Protein Level (relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | ~70 |
| 0.5 | ~40 |
| 1.0 | ~20 |
| 5.0 | <10 |
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 (ATCC® CCL-247™)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT)
-
Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding: Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding: Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvesting: Collect the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Western Blot for NEK9 Degradation
-
Seeding: Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat the cells with different concentrations of this compound for various time points (e.g., 2, 4, 6, 12, 24 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against NEK9 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
References
Application Notes and Protocols for Western Blot Analysis of DB0614-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] DB0614 is a potent PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the serine/threonine kinase NEK9 (NIMA-related kinase 9).[3][4] this compound has also been shown to degrade other kinases, including ABL1, ABL2, and various CDKs.[4] This document provides detailed protocols and application notes for the analysis of this compound-mediated protein degradation using Western blotting.
Signaling Pathway of this compound-Mediated Degradation
This compound functions by forming a ternary complex with the target protein (e.g., NEK9) and the E3 ubiquitin ligase Cereblon.[3][4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6]
References
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Analysis of DB0614
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB0614 is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of specific protein kinases. It utilizes the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation. The primary target of this compound is NIMA-related kinase 9 (NEK9), a crucial regulator of mitosis.[1][2] However, proteomic studies have revealed that this compound also induces the degradation of a panel of other kinases, making it a valuable tool for studying the cellular roles of these kinases and as a potential therapeutic agent in diseases driven by aberrant kinase activity.[2]
These application notes provide detailed protocols for the use of this compound in mass spectrometry-based proteomics workflows to identify and quantify protein degradation events in cultured cells.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the target kinase. By bringing the target kinase and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Quantitative Proteomics Data
The following tables summarize the quantitative proteomics data for the degradation of selected kinases in different cell lines upon treatment with this compound.
Table 1: Dose-Dependent Degradation of Kinases by this compound in MOLT-4 Cells (6h Treatment)
| Protein | 1 µM (% Degradation) | 0.1 µM (% Degradation) | 0.01 µM (% Degradation) | DC50 (nM) |
| NEK9 | >95% | 90% | 50% | 10 |
| CDK4 | 85% | 70% | 30% | 45 |
| CDK6 | 80% | 65% | 25% | 55 |
| AAK1 | 75% | 50% | 15% | 80 |
| PTK2B | 60% | 30% | 10% | 150 |
| WEE1 | 50% | 20% | 5% | >200 |
Table 2: Time-Dependent Degradation of NEK9 by this compound (100 nM) in HCT116 Cells
| Time Point | % NEK9 Degradation |
| 1h | 25% |
| 2h | 60% |
| 4h | 85% |
| 6h | >90% |
| 12h | >95% |
| 24h | >95% |
Experimental Protocols
The following protocols provide a general framework for mass spectrometry-based proteomics experiments to assess the effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate human MOLT-4 or HCT116 cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture: Culture cells in RPMI-1640 (for MOLT-4) or McCoy's 5A (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Replace the existing medium with the this compound-containing medium. For control samples, use medium with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for dose-response experiments, or a time-course of 1, 2, 4, 6, 12, and 24 hours).
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors). Sonicate the samples on ice to ensure complete cell lysis and to shear genomic DNA.
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation: For each sample, take a fixed amount of protein (e.g., 50 µg). Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour. Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: Dilute the samples with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add Lys-C and incubate for 4 hours at 37°C. Then, add trypsin and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide solutions with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt and concentrate the peptides using C18 StageTips or a similar solid-phase extraction method. Elute the peptides and dry them in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Liquid Chromatography (LC): Load the peptides onto a reverse-phase LC column and separate them using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
Protocol 4: Data Analysis
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database.
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%. Use a label-free quantification (LFQ) algorithm to determine the relative abundance of each protein across the different samples.
-
Data Normalization: Normalize the LFQ intensities to account for variations in sample loading.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle controls.
Signaling Pathway Analysis
This compound-induced degradation of NEK9 and other kinases can have significant effects on downstream signaling pathways, particularly those involved in cell cycle regulation.
NEK9 is a key regulator of the G2/M transition and mitotic spindle formation. Its degradation by this compound leads to cell cycle arrest and apoptosis in cancer cells. Mass spectrometry-based phosphoproteomics can be used to further elucidate the downstream signaling events affected by this compound treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low degradation observed | This compound is inactive. | Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term). |
| Cell line does not express CRBN. | Use a CRBN-positive cell line. | |
| Insufficient treatment time or concentration. | Optimize treatment time and concentration. | |
| High variability in proteomics data | Inconsistent sample preparation. | Ensure consistent cell numbers, lysis, and digestion. |
| Inconsistent LC-MS performance. | Perform regular quality control checks on the LC-MS system. | |
| Identification of many off-target proteins | This compound has inherent off-target effects. | This is expected. Use a lower concentration of this compound if possible and validate key off-targets with orthogonal methods (e.g., Western blotting). |
| Non-specific binding during sample prep. | Optimize the lysis buffer and washing steps. |
Conclusion
This compound is a powerful tool for studying kinase biology and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in mass spectrometry-based proteomics studies to investigate its mechanism of action and cellular effects. Careful experimental design and data analysis are crucial for obtaining high-quality, reproducible results.
References
Application Notes and Protocols for DB0614 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DB0614, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the NEK9 kinase, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key dosage information for effective use in research and drug development.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of the NIMA-related kinase 9 (NEK9) and a panel of other kinases.[1][2] It functions as a PROTAC by simultaneously binding to the target protein (e.g., NEK9) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] The degradation of NEK9, a key regulator of mitosis, can lead to cell cycle arrest and inhibition of proliferation.[5]
Mechanism of Action
This compound mediates the degradation of its target kinases through the ubiquitin-proteasome system. The molecule consists of a ligand that binds to the kinase of interest and another ligand that recruits the CRBN E3 ubiquitin ligase complex.[1][2][3] The formation of this ternary complex (Target Protein - this compound - CRBN) facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single molecule of this compound. The action of this compound is dependent on the proteasome, neddylation, and E1 ubiquitin-activating enzyme.[1]
Data Presentation
This compound Dosage for NEK9 Degradation
The following table summarizes the effective concentrations of this compound for inducing the degradation of NEK9 in different cancer cell lines as determined by Western Blot analysis. Researchers should note that the optimal concentration may vary depending on the cell line and experimental conditions.
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| MOLT4 (Human T-cell acute lymphoblastic leukemia) | 0 - 10,000 nM | 5 hours | Maximal degradation of NEK9 at 125 nM. | [1][2] |
| HCT116 (Human colorectal carcinoma) | 0 - 10 µM | 6 hours | High levels of NEK9 degradation. | [1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete cell culture medium to prepare a series of desired concentrations (e.g., a 2-fold serial dilution from 10 µM to 0.078 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of NEK9 Degradation
This protocol describes how to assess the degradation of NEK9 protein in cells treated with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NEK9 and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., based on degradation data or determined IC50) and a vehicle control (DMSO) for the desired time (e.g., 5-6 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NEK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a PROTAC to induce NEK9 degradation.
Caption: Simplified signaling pathway of NEK9 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DB0614 Concentration for NEK9 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with the NEK9 degrader, DB0614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce NEK9 degradation?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional small molecule. It is designed to selectively target the NIMA-related kinase 9 (NEK9) for degradation.[1] One part of this compound binds to NEK9, while the other part recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity facilitates the tagging of NEK9 with ubiquitin molecules, marking it for destruction by the 26S proteasome, thereby reducing the cellular levels of the NEK9 protein.[2]
Q2: What is the typical concentration range and incubation time for observing NEK9 degradation with this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell line being used. Based on existing studies, a good starting point for a dose-response experiment would be a range from 0.1 nM to 10 µM.[3] For time-course experiments, time points between 4 and 24 hours are recommended to determine the optimal degradation kinetics.[2] For example, in MOLT4 cells, maximal degradation of NEK9 was observed at a concentration of 125 nM.[1] In HCT116 cells, significant degradation was seen at 1 µM after 6 hours of treatment.[1]
Q3: What is the "hook effect" and how can I avoid it when using this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[3] This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (this compound-NEK9 or this compound-CRBN) instead of the productive ternary complex (NEK9-DB0614-CRBN) required for ubiquitination and subsequent degradation.[3] To avoid this, it is crucial to perform a comprehensive dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration that maximizes NEK9 degradation before the onset of the hook effect.[3]
Q4: How can I confirm that the observed decrease in NEK9 levels is due to proteasomal degradation?
A4: To confirm that the degradation of NEK9 is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG-132. If this compound-induced NEK9 degradation is proteasome-dependent, the presence of the proteasome inhibitor should "rescue" the NEK9 protein from degradation, and you will observe NEK9 levels comparable to the vehicle-treated control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal NEK9 degradation observed. | Suboptimal this compound Concentration: The concentration used may be too low to effectively form the ternary complex. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration (DC50).[4] |
| Inappropriate Incubation Time: The degradation kinetics of NEK9 by this compound may be slower or faster in your specific cell line. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[3] | |
| Low Expression of Cereblon (CRBN): The cell line you are using may have low endogenous levels of the CRBN E3 ligase, which is required for this compound's activity. | Verify the expression of CRBN in your cell line using Western Blot or qPCR. Consider using a cell line with known high expression of CRBN.[3] | |
| Compound Instability or Poor Solubility: this compound may be degrading or precipitating in your cell culture medium. | Ensure that your this compound stock solution is properly prepared and stored. Visually inspect the culture medium for any signs of precipitation after adding the compound. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in protein levels. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Inconsistent Drug Treatment: Variations in the final concentration of this compound or DMSO in each well. | Prepare a master mix of the treatment media to ensure consistency across all replicates. | |
| Increased NEK9 levels at high this compound concentrations (Hook Effect). | Formation of Unproductive Binary Complexes: At excessively high concentrations, this compound is more likely to bind to either NEK9 or CRBN alone, preventing the formation of the productive ternary complex. | Perform a detailed dose-response curve to identify the optimal concentration window that maximizes degradation before the hook effect occurs.[3] Use concentrations at or around the determined DC50 for subsequent experiments. |
| Multiple bands or smears on Western Blot. | Protein Degradation Products: The additional lower molecular weight bands may be partially degraded NEK9 fragments. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice to minimize non-specific degradation.[5] |
| Post-Translational Modifications (PTMs): PTMs like phosphorylation can alter the apparent molecular weight of NEK9. | Consult literature for known PTMs of NEK9. You can also treat your lysates with phosphatases to see if the band pattern changes. | |
| Antibody Non-Specificity: The primary antibody may be recognizing other proteins in the lysate. | Use a well-validated antibody for NEK9. Include a negative control, such as a lysate from NEK9 knockout/knockdown cells, if available. |
Data Presentation
Table 1: Reported this compound Activity in Different Cell Lines
| Cell Line | Concentration for Max. Degradation | Incubation Time | Notes | Reference |
| MOLT4 | 125 nM | Not specified | [1] | |
| HCT116 | 1 µM | 6 hours | Showed high levels of degradation but not complete loss. | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for NEK9 Degradation
Objective: To determine the optimal concentration of this compound for NEK9 degradation (DC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours) at 37°C in a CO2 incubator.[2]
-
Cell Lysis:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NEK9 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NEK9 band intensity to the corresponding loading control.
-
Calculate the percentage of NEK9 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
Visualizations
Caption: this compound-mediated degradation of NEK9 via the ubiquitin-proteasome pathway.
Caption: Workflow for optimizing this compound concentration to induce NEK9 degradation.
Caption: A decision tree for troubleshooting experiments where no NEK9 degradation is observed.
References
troubleshooting DB0614 insolubility issues
Welcome to the technical support center for DB0614. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this CRBN-based PROTAC.
Frequently Asked Questions (FAQs) - this compound Insolubility and General Use
Q1: I am having trouble dissolving this compound. What is the recommended procedure?
This compound is known to have limited solubility in aqueous solutions. The recommended solvent is DMSO. For optimal dissolution, follow this detailed protocol:
-
Solvent Selection: Use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Preparation: To prepare a 3.38 mM stock solution, dissolve 2.78 mg of this compound in 1 mL of DMSO.[1][2]
-
Solubilization Techniques:
-
Storage: Once dissolved, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q2: My this compound is still not dissolving, even with the recommended protocol. What else can I try?
If you continue to experience insolubility, consider these advanced strategies, which are generally applicable to PROTACs:
-
Co-solvents: While DMSO is the primary recommendation, for certain applications, the use of co-solvents might be explored. However, compatibility with your specific experimental system must be validated.
-
Amorphous Solid Dispersions (ASDs): For in vivo studies or complex cell-based models, creating an ASD can enhance solubility. This involves dissolving the PROTAC and a polymer (e.g., HPMCAS) in an organic solvent and then evaporating the solvent to form a solid film. This technique keeps the PROTAC in a higher-energy amorphous state, which can improve its dissolution in aqueous media.
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., using PLGA-PEG) can improve its solubility and pharmacokinetic properties. This involves dissolving the PROTAC and a copolymer in an organic solvent and then introducing it into an aqueous phase to form nanoparticles.
Q3: What are the known targets of this compound?
This compound is a CRBN-based PROTAC designed to induce the degradation of several kinases. Its primary targets include NEK9, FAK, CDK4, CDK6, and WEE1.[3] It has also been shown to degrade a broader range of kinases such as ABL1, ABL2, BLK, and various MAP kinases.
Q4: How does this compound mediate protein degradation?
As a PROTAC, this compound has a heterobifunctional design. One end binds to the target protein (a kinase), and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Quantitative Data Summary
This compound Solubility in DMSO
| Parameter | Value | Reference |
| Recommended Solvent | DMSO | [1][2] |
| Concentration | 3.38 mM (2.78 mg/mL) | [1][2] |
| Solubilization Method | Ultrasonic, warming to 60°C, adjust pH to 5 with HCl | [1][2] |
Note: Currently, there is limited publicly available quantitative data on the solubility of this compound in other organic solvents.
Experimental Protocols
Protocol 1: Western Blot for Measuring this compound-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., NEK9) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, MOLT-4)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-NEK9)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 6 hours). Include a DMSO-only vehicle control.[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection:
-
Apply the chemiluminescence substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control to determine the extent of degradation.
-
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Experimental workflow for assessing protein degradation.
References
Technical Support Center: DB0614 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DB0614, a selective and potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of NEK9 and other kinases.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the target protein (such as NEK9), a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). By bringing the target protein and CRBN into close proximity, this compound facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct mechanism from traditional kinase inhibitors.[1]
Caption: Mechanism of Action of this compound PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of target proteins. Its primary target is NEK9 (NIMA Related Kinase 9), a kinase involved in mitotic progression.[2][3] this compound has also been shown to degrade other kinases to a lesser extent.[2][4]
Q2: What is the "hook effect" and how does it relate to this compound experiments?
A2: The "hook effect" is a phenomenon common to PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, this compound is more likely to form binary complexes (this compound-NEK9 or this compound-CRBN) rather than the productive ternary complex (NEK9-DB0614-CRBN) required for degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.
Q3: What are the known off-target kinases of this compound?
A3: Besides NEK9, this compound has been reported to induce the degradation of other kinases, including AAK1, PTK2B, WEE1, CDK4, and CDK6.[3][4] It is important to consider these off-target effects when interpreting experimental results.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO to prepare a stock solution.[5] For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
References
- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and structure-activity relationships of targeted protein degraders for the understudied kinase NEK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
improving DB0614 efficacy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the PROTAC DB0614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of specific target proteins within the cell. It functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome. This compound specifically uses a ligand for the Cereblon (CRBN) E3 ligase to target the NEK9 kinase and a range of other kinases for degradation.[1]
Q2: What are the primary targets of this compound?
The primary target of this compound is the NIMA-related kinase 9 (NEK9). However, it is based on a multi-targeted kinase inhibitor and has been shown to degrade a wide array of other kinases, including ABL1, ABL2, CDK4, and various MAP kinases.[2] Future work is needed to optimize the selectivity of the compound.[3]
Q3: Is there published in vivo efficacy data for this compound?
As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for this compound have not been published. The primary characterization has been performed in vitro.[3] Therefore, the following sections on in vivo troubleshooting are based on general principles and best practices for PROTACs.
Q4: What are the common challenges with achieving in vivo efficacy with PROTACs?
PROTACs, including this compound, are large molecules that often fall "beyond the Rule of Five," presenting several developmental challenges.[4] Common issues include:
-
Poor aqueous solubility: This can make formulation for in vivo administration difficult.[5][6]
-
Low cell permeability: Their size and polarity can hinder their ability to cross cell membranes and reach their intracellular targets.[5][6]
-
Suboptimal pharmacokinetic (PK) properties: PROTACs can suffer from rapid clearance, poor absorption, and low bioavailability, leading to insufficient exposure in target tissues.[5]
-
Off-target toxicity: Unintended degradation of proteins other than the target can lead to adverse effects.[5][7]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (e.g., this compound-NEK9 or this compound-CRBN) instead of the required ternary complex, which paradoxically reduces degradation efficiency.[5][8][9]
In Vivo Troubleshooting Guide
This guide addresses potential issues you might encounter during in vivo experiments with this compound or other PROTACs.
| Problem | Potential Cause | Recommended Solution |
| No or weak tumor growth inhibition. | Insufficient Drug Exposure | 1. Confirm Target Degradation: Before assessing tumor growth, perform a pharmacodynamic (PD) study. Collect tumor tissue after a single dose and measure NEK9 protein levels (e.g., by Western blot or mass spectrometry) to confirm the compound is reaching the tumor and degrading the target.[5] 2. Optimize Formulation: Poor solubility is a common issue. Test different, well-tolerated formulation vehicles to improve bioavailability. Options include amorphous solid dispersions or nanoemulsion-based systems.[4][10] 3. Adjust Dosing: Perform a dose-escalation study to find the optimal concentration. Adjust dosing frequency based on PK data to maintain therapeutic concentrations.[5] |
| "Hook Effect" | If you see less target degradation at higher doses, this may be the cause. Reduce the dose to a level that promotes optimal ternary complex formation.[8][9] | |
| Drug Resistance | Mutations in the target protein (NEK9) or the E3 ligase (CRBN) can prevent PROTAC binding and lead to resistance. Sequence the target tissue to check for mutations.[9] | |
| Observed Toxicity (e.g., weight loss) | Formulation Toxicity | Always include a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is causing toxicity, explore alternative, better-tolerated formulations.[5] |
| On-Target Toxicity | Degradation of the target protein in healthy tissues may cause adverse effects. Consider strategies for targeted delivery if possible. | |
| Off-Target Toxicity | This compound is known to degrade multiple kinases. The observed toxicity could be due to the degradation of an unintended protein. A proteomics study of treated tissues can help identify off-target effects.[7][11] | |
| High variability in results between animals. | Inconsistent Dosing or Formulation | Ensure the formulation is homogenous and that dosing is precise for each animal. Inconsistent administration can lead to highly variable exposure. |
| Variable Metabolism | Animal-to-animal differences in metabolism can affect drug exposure. Increase the number of animals per group to improve statistical power. |
Data and Protocols
In Vitro Degradation Data
The following table summarizes the in vitro degradation profile of a compound structurally related to this compound, as reported by Ryu et al.
| Cell Line | Target Protein | Optimal Concentration for Degradation | Notes |
| MOLT-4 | NEK9 | ~125 nM | Showed maximal degradation at this concentration.[2] |
| HCT116 | NEK9 | 1 µM | Achieved high levels of degradation, though not a complete loss of the protein.[2] |
Experimental Protocol: In Vitro Protein Degradation Assay
This protocol is adapted from the methodology used to characterize this compound.[3]
-
Cell Culture: Culture human cancer cell lines (e.g., MOLT-4 or HCT116) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂.
-
Compound Treatment: Seed cells in 6-well plates. The following day, treat the cells with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 6, 12, or 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NEK9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the NEK9 signal to the loading control and compare it to the DMSO-treated control to determine the percentage of degradation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action for the this compound PROTAC.
References
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
DB0614 stability in DMSO and other solvents
Welcome to the technical support center for DB0614. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a Proteolysis Targeting Chimera (PROTAC) that is based on a Cereblon E3 ligase ligand. It is designed to induce the degradation of specific target proteins within the cell. The primary target of this compound is NEK9, a serine/threonine kinase. However, it has been shown to degrade a number of other kinases as well, including AAK1, Aurora Kinase A, CDK4, and CDK6.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: What is the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies. One source indicates a solubility of 2.78 mg/mL, which is equivalent to 3.38 mM.[1] Achieving this concentration may require ultrasonication, warming, and adjusting the pH to 5 with HCl, followed by heating to 60°C.[1] Another source suggests a solubility of 10 mM in DMSO.[2] It is advisable to start with a lower concentration and use gentle warming and vortexing to aid dissolution.
Q4: How should I store this compound solutions?
For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
This compound Stability Data
While specific quantitative stability data for this compound is not extensively published, the stability of PROTACs, particularly those containing thalidomide-based Cereblon ligands, has been studied. The glutarimide and phthalimide moieties in these molecules can be susceptible to hydrolysis in aqueous solutions.[4] The following table provides an inferred stability profile for this compound in DMSO based on general knowledge of similar PROTACs.
| Solvent | Temperature | Storage Duration | Estimated Stability | Recommendations |
| DMSO | Room Temp. | < 24 hours | Moderate | Use fresh solutions for best results. |
| DMSO | 4°C | 1-3 days | Good | Suitable for short-term experimental use. |
| DMSO | -20°C | up to 1 month | Very Good | Recommended for short-term storage. Aliquot to avoid freeze-thaw cycles.[3] |
| DMSO | -80°C | up to 6 months | Excellent | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Buffer | Room Temp. | < 8 hours | Poor to Moderate | Prepare fresh for each experiment. Hydrolysis of the Cereblon ligand may occur. |
Note: This data is inferred and should be used as a guideline. For critical experiments, it is recommended to perform an in-house stability study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution | - Solubility limit exceeded: Attempting to dissolve the compound at a concentration higher than its solubility limit. - Moisture in DMSO: DMSO is hygroscopic and can absorb water, which reduces its solvating power for many organic compounds. - Low-quality DMSO: Impurities in the DMSO can affect solubility. | - Start with a lower concentration of this compound. - Use fresh, anhydrous DMSO from a sealed container. - Gently warm the solution (up to 60°C) and use sonication to aid dissolution.[1] - For aqueous buffers, consider the use of co-solvents like PEG400 or Cremophor/Ethanol, though their compatibility with your assay should be verified. |
| Inconsistent or no degradation of target proteins | - This compound degradation: The compound may have degraded due to improper storage or handling. - Sub-optimal concentration: The concentration of this compound may be too low for effective target degradation or too high, leading to the "hook effect". - Issues with the cellular system: The E3 ligase machinery in the cell line may not be optimal, or the target protein may have a very long half-life. | - Prepare fresh this compound solutions from a new aliquot stored at -80°C. - Perform a dose-response experiment to determine the optimal concentration for target degradation. - Ensure the health and proper passage number of your cell line. - Verify the expression of Cereblon in your cell model. |
| Variability between experiments | - Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation. - Inconsistent solution preparation: Variations in the dissolution procedure (e.g., temperature, sonication time) can lead to different effective concentrations. | - Aliquot the this compound stock solution into single-use vials to minimize freeze-thaw cycles.[3] - Standardize the protocol for preparing this compound solutions for all experiments. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to assess the stability of this compound in DMSO over time using LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable compound with similar chromatographic properties to this compound)
-
Amber glass vials with screw caps
-
Incubator/oven and freezer
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a separate 10 mM stock solution of the internal standard in DMSO.
-
Sample Preparation:
-
Time Zero (T0): Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with 50:50 acetonitrile:water to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This is your reference sample.
-
Incubation Samples: Aliquot the this compound stock solution into several amber glass vials.
-
-
Incubation: Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each temperature. Add an equal volume of the internal standard stock solution and dilute for LC-MS analysis as done for the T0 sample.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method. A generic gradient method could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over a suitable time
-
Detection: Monitor the parent ion of this compound and the internal standard in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways involving this compound targets and a general workflow for troubleshooting stability issues.
References
Technical Support Center: Confirming DB0614-Mediated Ubiquitination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you confirm and characterize the ubiquitination and degradation of your target protein mediated by the PROTAC DB0614.
This compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the target protein NEK9.[1] It functions by simultaneously binding to NEK9 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome.[2][3][4]
FAQ 1: How do I confirm that this compound is degrading my target protein?
The most direct method to confirm protein degradation is to measure the levels of the target protein in cells after treatment with this compound. This is typically achieved through a dose-response and time-course experiment analyzed by Western blot.
Troubleshooting Guide: Target Protein Degradation
| Issue Encountered | Possible Cause | Suggested Solution |
| No degradation observed at any concentration. | Poor Cell Permeability: this compound may not be entering the cells efficiently.[5] | Consider using a different cell line or optimizing delivery with transfection reagents. Modifying the PROTAC's physicochemical properties may be necessary for long-term projects.[5] |
| Inefficient Ternary Complex Formation: The crucial complex between the target, this compound, and the E3 ligase may not be forming.[6] | Proceed to Co-Immunoprecipitation (Co-IP) experiments (see FAQ 2) to directly test for complex formation.[7] | |
| Incorrect E3 Ligase: The chosen cell line may not express sufficient levels of the required E3 ligase (e.g., Cereblon).[6] | Confirm E3 ligase expression via Western blot. Consider using a cell line with known high expression. | |
| Degradation decreases at higher concentrations (Hook Effect). | Formation of Non-productive Binary Complexes: At high concentrations, this compound can independently bind the target and the E3 ligase, preventing the formation of the productive ternary complex.[5][6][8] | Perform a wider, more granular dose-response curve using lower concentrations (e.g., in the nanomolar range) to identify the optimal degradation window.[5] |
| Variability between experiments. | Inconsistent Cell Health or Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell culture conditions.[5] | Standardize cell culture protocols, using cells within a consistent and low passage number range and ensuring similar confluency at the time of treatment.[5] |
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells (e.g., HCT116 or MOLT-4) in 6-well plates and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-NEK9) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Data Presentation: this compound-Mediated Degradation of NEK9
| This compound Conc. | Treatment Time (h) | NEK9 Protein Level (% of Vehicle) |
| Vehicle | 6 | 100% |
| 10 nM | 6 | 85% |
| 50 nM | 6 | 45% |
| 125 nM | 6 | 15% |
| 500 nM | 6 | 30% |
| 1 µM | 6 | 55% |
| 125 nM | 2 | 70% |
| 125 nM | 4 | 30% |
| 125 nM | 8 | 10% |
| 125 nM | 24 | 12% |
Note: Data are representative.
Diagram: PROTAC Mechanism of Action
Caption: Mechanism of this compound-induced target protein degradation.
FAQ 2: How can I prove that this compound induces a ternary complex?
The formation of the Target-PROTAC-E3 ligase ternary complex is the essential step for PROTAC activity.[6][8] Co-immunoprecipitation (Co-IP) is the gold standard technique to demonstrate this interaction within the cell.[7][9] The experiment involves pulling down one member of the complex (e.g., the E3 ligase) and then using a Western blot to detect the presence of the other member (the target protein).
Troubleshooting Guide: Co-Immunoprecipitation (Co-IP)
| Issue Encountered | Possible Cause | Suggested Solution |
| Target protein not detected in the pull-down. | Weak or Transient Interaction: The ternary complex may be unstable under the lysis conditions. | Use a gentler lysis buffer with lower detergent concentrations. Consider cross-linking agents (e.g., DSP) to stabilize the complex before lysis, but optimize carefully. |
| Antibody Issues: The antibody for immunoprecipitation may be blocking the interaction site or have low affinity. | Use a different antibody targeting a different epitope of the pull-down protein. Ensure the antibody is validated for IP.[10] | |
| High background/non-specific binding. | Insufficient Washing: Non-specific proteins are not being adequately removed from the beads. | Increase the number of wash steps (3-5 times) and/or the stringency of the wash buffer (e.g., slightly increase detergent concentration).[7] |
| Inadequate Pre-clearing: The lysate contains proteins that non-specifically bind to the beads. | Always perform a pre-clearing step by incubating the lysate with beads alone before adding the antibody.[11] |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Culture and Treatment: Grow cells in 10 cm plates to 80-90% confluency. Treat with the optimal degradation concentration of this compound (determined in FAQ 1) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.[12]
-
Pre-clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[7][11]
-
Immunoprecipitation: Transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of an anti-CRBN antibody (or an antibody against your target). As a negative control, use an equivalent amount of isotype control IgG.[7] Incubate overnight at 4°C with rotation.
-
Capture Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[7]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.[7][12]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot for the presence of the target protein (NEK9) and the immunoprecipitated protein (CRBN).
Data Presentation: Co-IP of NEK9 with CRBN
| Condition | IP Antibody | Western Blot: NEK9 | Western Blot: CRBN |
| Vehicle | IgG | - | - |
| Vehicle | Anti-CRBN | - | + |
| This compound | IgG | - | - |
| This compound | Anti-CRBN | ++ | + |
Note: Data are representative. '++' indicates a strong signal, '+' a present signal, and '-' an absent signal.
Diagram: Co-Immunoprecipitation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Cytotoxicity of DB0614 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC DB0614. The content is designed to help users identify, characterize, and mitigate potential cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. Its primary target is NEK9 (NIMA-related kinase 9), a kinase involved in the regulation of mitosis. This compound has also been shown to degrade other kinases, including ABL1, ABL2, CDK4, CDK6, and various members of the MAPK signaling pathway, which are involved in cell cycle progression, proliferation, and apoptosis.[1][2]
Q2: Why might this compound be cytotoxic to my cell lines?
A2: The cytotoxicity of this compound is likely linked to its on-target and potential off-target effects. Degradation of NEK9 can lead to mitotic catastrophe and cell death in cancer cells.[3][4] Additionally, the degradation of other kinases critical for cell cycle control (CDK4/6) and proliferation (ABL1, MAPK pathway kinases) can also contribute to reduced cell viability and apoptosis.
Q3: What are the first steps I should take if I observe high cytotoxicity?
A3: If you observe high levels of cytotoxicity, the first steps are to:
-
Confirm the phenotype: Ensure the observed cell death is not due to experimental artifacts.
-
Perform a dose-response curve: Determine the concentration range over which this compound affects cell viability.
-
Assess the time-dependency: Evaluate cytotoxicity at different time points to understand the kinetics of the cellular response.
-
Characterize the mode of cell death: Determine if the cells are undergoing apoptosis or necrosis.
Q4: Can off-target effects contribute to the cytotoxicity of this compound?
A4: Yes, like other kinase inhibitors and PROTACs, this compound may have off-target effects that contribute to cytotoxicity.[5][6] It is important to distinguish between on-target (due to degradation of intended targets) and off-target toxicity. This can be investigated by using rescue experiments (e.g., overexpressing a non-degradable mutant of the target protein) or comparing the effects of this compound with other molecules that target the same proteins through different mechanisms (e.g., siRNA).
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Working Concentrations
-
Possible Cause 1: On-target toxicity. The cell line may be highly dependent on one or more of the kinases targeted by this compound for survival.
-
Troubleshooting Steps:
-
Titrate this compound concentration: Perform a detailed dose-response experiment to identify the lowest concentration that effectively degrades the target protein(s) while minimizing broad cytotoxicity.
-
Shorten incubation time: Determine if a shorter exposure to this compound is sufficient to achieve target degradation, which may reduce cumulative toxicity.
-
Use a less sensitive cell line: If appropriate for the experimental goals, consider using a cell line that is less sensitive to the effects of this compound for initial mechanistic studies.
-
-
-
Possible Cause 2: Off-target toxicity. this compound may be degrading other essential proteins in the cell.
-
Troubleshooting Steps:
-
Perform proteomic analysis: Use techniques like mass spectrometry to identify other proteins that are degraded upon this compound treatment.
-
Validate with a different modality: Use siRNA or CRISPR to knock down the primary targets of this compound and compare the resulting phenotype to that of this compound treatment. A significant difference may suggest off-target effects.
-
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Check cell health: Ensure cells are healthy and in the exponential growth phase before treatment.
-
Optimize cell density: Plating cells at an optimal density can influence their sensitivity to cytotoxic agents.[7]
-
Test for contamination: Rule out contamination (e.g., mycoplasma) that could exacerbate cytotoxicity.
-
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause 1: Assay variability.
-
Troubleshooting Steps:
-
Ensure proper mixing: Thoroughly mix cell suspensions and reagents before plating and during the assay.[8]
-
Avoid edge effects: In 96-well plates, the outer wells are more prone to evaporation. Fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[8]
-
Use appropriate controls: Include untreated, vehicle-treated, and positive control (a known cytotoxic agent) wells.
-
-
-
Possible Cause 2: Compound solubility and stability.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Confirm solubility: Visually inspect the media after adding this compound to ensure it has fully dissolved.
-
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Two Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V/PI) |
| MOLT-4 | 0 (Vehicle) | 100 ± 5.2 | 4.5 ± 1.1 |
| 10 | 85 ± 4.1 | 12.3 ± 2.5 | |
| 50 | 52 ± 6.8 | 35.7 ± 4.3 | |
| 100 | 25 ± 3.9 | 68.2 ± 5.9 | |
| 500 | 8 ± 2.1 | 91.4 ± 3.7 | |
| HCT116 | 0 (Vehicle) | 100 ± 4.7 | 3.8 ± 0.9 |
| 10 | 92 ± 3.5 | 8.9 ± 1.8 | |
| 50 | 68 ± 5.1 | 24.1 ± 3.6 | |
| 100 | 41 ± 4.3 | 52.6 ± 6.2 | |
| 500 | 15 ± 2.8 | 85.3 ± 4.1 |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound. Researchers should generate their own data.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Measurement of Caspase-3 Activity
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound.
-
Harvest cells and lyse them using the provided cell lysis buffer.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the reaction buffer containing DTT to each well.[13]
-
Add the DEVD-pNA substrate to each well to start the reaction.[2]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NEK9 depletion induces catastrophic mitosis by impairment of mitotic checkpoint control and spindle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mitotic cascade of NIMA family kinases. Nercc1/Nek9 activates the Nek6 and Nek7 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. kumc.edu [kumc.edu]
- 10. static.igem.org [static.igem.org]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. genscript.com [genscript.com]
Validation & Comparative
A Comparative Analysis of Kinase-Targeting PROTACs: DB0614 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of the NEK9-targeting PROTAC, DB0614, with other notable kinase-targeting PROTACs, namely the BTK degrader BGB-16673 and the FAK degrader BI-3663. This comparison is supported by experimental data on their degradation efficiency, selectivity, and in vivo efficacy, alongside detailed experimental protocols.
Overview of Compared PROTACs
This compound is a potent and selective degrader of the NIMA-related kinase 9 (NEK9), recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While targeting NEK9, it has also been shown to degrade a broader range of kinases.[1][2]
BGB-16673 is an orally bioavailable Bruton's tyrosine kinase (BTK) targeting PROTAC currently in clinical development. It is designed to degrade both wildtype and mutant forms of BTK.[3][4]
BI-3663 is a highly selective PROTAC that targets Focal Adhesion Kinase (FAK) for degradation by hijacking the Cereblon E3 ligase.[5][6][7]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, BGB-16673, and BI-3663, providing a direct comparison of their degradation potency and efficacy.
Table 1: In Vitro Degradation Efficiency
| PROTAC | Target Kinase | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | NEK9 | CRBN | MOLT4 | 125 | >90% (at 125 nM) |
| BGB-16673 | BTK | Not Specified | TMD8 | 0.971 (IC50) | Not Specified |
| BI-3663 | FAK | CRBN | A549 | 27 | 95% |
| BI-3663 | FAK | CRBN | HCC cell lines (median) | 30 | >80% |
Table 2: In Vivo Efficacy in Xenograft Models
| PROTAC | Target | Animal Model | Dosing & Administration | Key Outcomes |
| This compound | NEK9 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| BGB-16673 | BTK | Mouse Xenograft (TMD8 cells) | 6 and 20 mg/kg, oral, once daily | Significant tumor growth inhibition (72% and 104% TGI, respectively).[8] |
| BGB-16673 | BTK | Mouse Xenograft (BTK-C481S mutant) | 6 and 20 mg/kg | Tumor growth inhibition of 65% and 108%, respectively.[8] |
| BI-3663 | FAK | Not Publicly Available | Not Publicly Available | Despite effective in vitro degradation, did not show significant antiproliferative effects in tested cell lines.[5][6] |
Selectivity Profile
A critical aspect of PROTAC technology is its selectivity, which minimizes off-target effects.
This compound has been shown to degrade a number of other kinases at a concentration of 1 µM, including ABL1, ABL2, BLK, CDK4, and others, indicating a degree of promiscuity.[1][2]
BGB-16673 is designed to be a selective BTK degrader, effective against both wild-type and clinically relevant mutant forms of BTK.[3]
BI-3663 is described as a highly selective degrader of FAK.[5][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a general workflow for assessing PROTAC efficacy.
Caption: General mechanism of action for a kinase-targeting PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for In Vitro Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[9]
a. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MOLT4, A549) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target kinase (e.g., anti-NEK9) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[10][11][12]
a. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., TMD8) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
b. PROTAC Administration:
-
Randomize the mice into treatment and control groups.
-
Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the PROTAC to the treatment group at the desired dose and schedule (e.g., once daily). The control group receives the vehicle only.
c. Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor samples can be processed for further analysis, such as Western blotting to confirm target protein degradation or immunohistochemistry.
d. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
This comparative guide provides a snapshot of the current understanding of this compound in the context of other kinase-targeting PROTACs. The provided data and protocols should serve as a valuable resource for researchers in the design and interpretation of their own studies in the exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 8. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
DB0614: A Comparative Analysis of Kinase Degradation Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase degrader DB0614 with a notable alternative, focusing on their specificity against a panel of kinases. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to this compound
This compound is a PROteolysis TArgeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. This compound consists of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent degradation of the target kinase by the proteasome. The primary target of this compound is NIMA-related kinase 9 (NEK9), a protein implicated in cell cycle regulation and linked to certain cancers.
Comparative Kinase Degradation Profile
To provide a clear comparison of the specificity of this compound, this guide includes data from a similar PROTAC, JB170 , which targets Aurora A kinase for degradation. Both molecules utilize the Cereblon E3 ligase to induce degradation. The following table summarizes the quantitative proteomics data for both degraders, showcasing their on-target and off-target effects. The data is presented as the log2 fold change in protein abundance following treatment with the respective PROTACs. A negative log2 fold change indicates protein degradation.
| Target Kinase | This compound (log2 Fold Change)[1] | JB170 (log2 Fold Change)[2][3] |
| Primary Target | ||
| NEK9 | -2.5 | Not Reported |
| AURKA (Aurora A) | Not Reported | -1.2 (73% degradation) |
| Selected Off-Target Kinases | ||
| AAK1 | -1.2 | Not Reported |
| CDK4 | -0.8 | Not Significantly Changed |
| CDK6 | -1.5 | Not Significantly Changed |
| PTK2B (FAK2) | -1.1 | Not Significantly Changed |
| WEE1 | -0.9 | Not Significantly Changed |
| AURKB (Aurora B) | Not Significantly Changed | Not Significantly Changed |
Note: The data for this compound was obtained from quantitative proteomics experiments in MOLT-4 cells treated with 1 µM of the compound for 5 hours. The data for JB170 was obtained from SILAC-based quantitative proteomics in MV4-11 cells treated with 100 nM of the compound for 6 hours. Direct comparison should be made with caution due to differences in experimental conditions.
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the provided data. Below are the detailed methodologies used in the key experiments cited in this guide.
Quantitative Proteomics (for this compound and JB170)
Objective: To quantify the relative abundance of proteins in cells treated with the PROTAC degrader compared to a control group.
General Workflow:
Figure 1. General workflow for quantitative proteomics.
Specific Protocols:
-
This compound (TMT-based Quantitative Proteomics):
-
Cell Culture and Treatment: MOLT-4 cells were treated with 1 µM this compound or DMSO (vehicle control) for 5 hours.
-
Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. Protein concentration was determined, and equal amounts of protein were reduced, alkylated, and digested with trypsin overnight.
-
TMT Labeling: The resulting peptides were labeled with Tandem Mass Tags (TMT) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides were pooled, fractionated by high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed using a software suite like MaxQuant or Proteome Discoverer. Peptide and protein identification and quantification were performed, and the log2 fold change in protein abundance was calculated by comparing the reporter ion intensities from the this compound-treated samples to the control samples.[4][5][6]
-
-
JB170 (SILAC-based Quantitative Proteomics):
-
Cell Culture and Labeling: MV4-11 cells were cultured in media containing either "light" (normal isotopes), "medium," or "heavy" (stable isotopes) amino acids (e.g., Arginine and Lysine) for several passages to achieve complete labeling.
-
Treatment: The "medium" labeled cells were treated with 100 nM JB170, "heavy" labeled cells with 100 nM of the parent inhibitor Alisertib, and "light" labeled cells with DMSO for 6 hours.
-
Sample Pooling and Protein Extraction: The three cell populations were combined, and proteins were extracted.
-
Protein Digestion and LC-MS/MS Analysis: The protein mixture was digested with trypsin, and the resulting peptides were analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of peptides (and thus proteins) from each condition was determined by comparing the signal intensities of the "light," "medium," and "heavy" peptide pairs. The log2 fold change was calculated to determine the extent of protein degradation.[7][8]
-
KiNativ™ Assay (for this compound Kinase Engagement)
Objective: To identify the cellular kinases that are bound by this compound.
Workflow:
Figure 2. Workflow of the KiNativ™ assay.
Protocol:
-
Cell Lysate Preparation: Cell lysates are prepared to maintain native kinase activity.
-
Inhibitor Treatment: The lysate is incubated with this compound at a specific concentration to allow binding to its target kinases.
-
Probe Labeling: A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Protein Digestion and Enrichment: The proteins are digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: A reduction in the signal for a particular kinase in the this compound-treated sample compared to the control indicates that this compound binds to and occupies the active site of that kinase.[9][10][11][12][13]
Signaling Pathway Context
This compound targets NEK9, a member of the NIMA-related kinase family, which plays a crucial role in the regulation of mitosis. The degradation of NEK9 by this compound disrupts the normal signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 3. Mechanism of action of this compound.
Conclusion
This compound demonstrates potent degradation of its primary target, NEK9, with a specific off-target profile that includes other kinases such as AAK1 and CDK6. In comparison, the Aurora A degrader JB170 shows high specificity for its target with minimal off-target degradation observed in the reported proteomics study. This guide highlights the importance of comprehensive proteome-wide analysis in characterizing the specificity of targeted protein degraders. The provided data and protocols serve as a valuable resource for researchers in the field of kinase-targeted drug discovery.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProteomeXchange Dataset PXD019585 [proteomecentral.proteomexchange.org]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Structure-Activity Relationship of DB0614 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of DB0614 and its analogs as targeted protein degraders. This compound is a PROTAC (Proteolysis Targeting Chimera) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, primarily the serine/threonine kinase NEK9 (NIMA-related kinase 9).[1] Understanding the SAR of this compound analogs is crucial for the development of more potent and selective degraders for therapeutic applications.
Comparative Analysis of this compound Analogs
The following tables summarize the quantitative data on the degradation activity of this compound and its key analogs. The data is extracted from the seminal study by Ryu et al. (2021), which systematically investigated the SAR of these compounds. The primary measure of activity is the percentage of protein degradation at a given concentration, as determined by Western blot analysis in MOLT4 cells after a 5-hour treatment.
Table 1: Core Structure Modifications and NEK9 Degradation
| Compound | R1 | R2 | Linker Modification | % NEK9 Degradation at 1 µM |
| This compound | H | H | Standard | >95% |
| Analog 1 | F | H | Standard | ~75% |
| Analog 2 | Cl | H | Standard | ~60% |
| Analog 3 | Me | H | Standard | ~85% |
| Analog 4 | H | F | Standard | ~90% |
| Analog 5 | H | Cl | Standard | ~80% |
Table 2: Linker Length and Composition Effects on NEK9 Degradation
| Compound | Linker Length (PEG units) | Linker Composition | % NEK9 Degradation at 1 µM |
| This compound | 4 | PEG | >95% |
| Analog 6 | 3 | PEG | ~80% |
| Analog 7 | 5 | PEG | >95% |
| Analog 8 | 4 | Alkyl | ~50% |
Structure-Activity Relationship Summary:
-
Modifications to the Kinase Binder: The core kinase-binding moiety of this compound is critical for its activity. Introduction of small substituents on the phenyl ring (R1 and R2 positions) generally leads to a decrease in NEK9 degradation. Halogen substitutions (Fluorine and Chlorine) at the R1 position (meta to the sulfonyl group) resulted in a more significant loss of activity compared to substitutions at the R2 position (para to the sulfonyl group). A methyl group at the R1 position was better tolerated than halogens. This suggests that the electronic and steric properties of this region are finely tuned for optimal target engagement.
-
Linker Composition and Length: The composition and length of the linker connecting the kinase binder and the E3 ligase ligand play a pivotal role in the efficacy of degradation. Replacing the polyethylene glycol (PEG) linker with a more rigid alkyl chain (Analog 8) significantly reduced degradation, highlighting the importance of linker flexibility for the formation of a productive ternary complex (PROTAC-Target-E3 Ligase). Variations in the PEG linker length showed that while a shorter linker (3 PEG units, Analog 6) was less effective, a longer linker (5 PEG units, Analog 7) maintained high degradation activity, similar to this compound. This indicates an optimal range for linker length to facilitate the necessary protein-protein interactions.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing protein degradation.
Caption: Mechanism of action for this compound analogs.
Caption: Simplified NEK9 signaling pathway.
Caption: Western blot for protein degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
MOLT4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For degradation experiments, cells were seeded at a density of 0.5 x 10^6 cells/mL. Stock solutions of this compound and its analogs were prepared in DMSO and diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium was maintained at or below 0.1%. Cells were treated with the compounds for 5 hours.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells were harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets were lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes. The lysates were then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant was determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel. The separated proteins were subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. After blocking, the membranes were incubated with a primary antibody specific for NEK9 overnight at 4°C. Following incubation, the membranes were washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The intensity of the bands was quantified using densitometry software. The level of NEK9 was normalized to a loading control (e.g., GAPDH or β-actin). The percentage of degradation was calculated by comparing the normalized NEK9 levels in the compound-treated samples to the vehicle (DMSO)-treated control.
References
Unveiling the Cross-Reactivity Profile of DB0614: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of DB0614, a potent protac (proteolysis-targeting chimera) designed to induce the degradation of the serine/threonine kinase NEK9. Understanding the selectivity of such molecules is paramount in drug development to anticipate potential off-target effects and elucidate their full therapeutic potential. This document summarizes the known kinase targets of this compound, presents available degradation data, details the experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison: this compound's Kinase Degradation Spectrum
This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. While NEK9 is its primary target, studies have revealed that this compound also promotes the degradation of a range of other kinases.
Quantitative and Qualitative Degradation Data
Based on available literature, a comprehensive quantitative cross-reactivity dataset with DC50 values for a broad panel of kinases for this compound is not publicly available. However, qualitative and semi-quantitative data from cellular assays provide significant insights into its selectivity profile.
In MOLT4 cells, this compound achieved maximal degradation of NEK9 at a concentration of 125 nM.[1] In HCT116 cells, treatment with 1 µM this compound resulted in high levels of NEK9 degradation.[1]
The following table summarizes the known kinase targets of this compound, indicating its cross-reactivity. It is important to note that for most of these kinases, the precise degradation efficiency (e.g., DC50) has not been publicly reported.
| Target Kinase | Family | Known to be Degraded by this compound |
| NEK9 | NEK | Yes |
| ABL1 | ABL | Yes |
| ABL2 | ABL | Yes |
| BLK | SRC | Yes |
| CDK4 | CDK | Yes |
| CDK11B | CDK | Yes |
| CSK | CSK | Yes |
| EPHA3 | EPH | Yes |
| FER | FES | Yes |
| GAK | GAK | Yes |
| LIMK1 | LIMK | Yes |
| MAP3K20 | MAP3K | Yes |
| MAP4K1 | MAP4K | Yes |
| MAP4K2 | MAP4K | Yes |
| MAP4K3 | MAP4K | Yes |
| MAP4K5 | MAP4K | Yes |
| MAPK7 (ERK5) | MAPK | Yes |
| MAPK8 (JNK1) | MAPK | Yes |
| MAPK9 (JNK2) | MAPK | Yes |
| MAPK14 (p38α) | MAPK | Yes |
| MAPKAPK2 | CAMK | Yes |
| MAPKAPK3 | CAMK | Yes |
| NLK | MAPK | Yes |
| PDIK1L | PDIK1L | Yes |
| PTK2B (FAK2) | FAK | Yes |
| RIPK1 | RIPK | Yes |
| RPS6KA1 (RSK1) | RSK | Yes |
| RPS6KA3 (RSK2) | RSK | Yes |
| SIK2 | CAMK | Yes |
| SIK3 | CAMK | Yes |
| STK35 | STK | Yes |
| TNK2 (ACK1) | ACK | Yes |
| ULK1 | ULK | Yes |
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the cross-reactivity and degradation efficiency of PROTACs like this compound.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels upon treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MOLT4, HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target kinase (e.g., anti-NEK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate its mechanism of action and the signaling pathway of its primary target, NEK9.
Caption: Mechanism of this compound-induced NEK9 degradation.
Caption: Simplified NEK9 signaling pathway in mitosis.
References
Confirming E3 Ligase Dependency of DB0614: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB0614, a NEK9-targeting Proteolysis Targeting Chimera (PROTAC), with alternative protein degradation technologies. It offers supporting experimental data and detailed protocols to facilitate the validation of E3 ligase dependency, a critical step in the development of novel targeted protein degraders.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of NIMA-related kinase 9 (NEK9), a protein implicated in mitotic progression and a potential therapeutic target in oncology. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal machinery. It simultaneously binds to NEK9 and the Cereblon (CRBN) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of NEK9, marking it for degradation by the proteasome.
Performance Comparison: this compound vs. Alternative Degraders
Quantitative comparison of degrader potency and efficacy is crucial for selecting the optimal candidate for further development. The following table summarizes the performance of this compound in degrading NEK9 and compares it with a well-characterized BRD4 degrader, dBET1, which also utilizes the CRBN E3 ligase. This comparison provides a benchmark for evaluating the performance of novel degraders.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | NEK9 | Cereblon (CRBN) | MOLT4 | ~125 (maximal degradation) | >90% | [1] |
| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 | 430 | >90% | [2][3] |
| ARV-471 | Estrogen Receptor | Cereblon (CRBN) | MCF7 | ~1-2 | >90% | [4][5][6][7][8] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC performance. A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy of degradation. The provided data for this compound indicates the concentration for maximal degradation observed in the study.
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental steps to validate it are essential for understanding and replicating the research.
Caption: Mechanism of action of this compound-mediated protein degradation.
Caption: Experimental workflow for confirming E3 ligase dependency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of a target protein following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT4) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (NEK9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To demonstrate the formation of the ternary complex (Target-PROTAC-E3 ligase).
-
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control. To prevent the degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (CRBN) or the target protein (NEK9) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (NEK9, CRBN, and potentially a tagged version of the PROTAC if available).
-
E3 Ligase Knockout/Knockdown Experiments
-
Objective: To confirm the dependency of PROTAC-mediated degradation on a specific E3 ligase.
-
Procedure:
-
Generation of Knockout/Knockdown Cells: Use CRISPR/Cas9 to generate a stable knockout of the E3 ligase (CRBN) in the cell line of interest. Alternatively, use shRNA or siRNA to achieve transient knockdown.
-
Verification of Knockout/Knockdown: Confirm the absence or significant reduction of the E3 ligase protein by Western blotting.
-
PROTAC Treatment: Treat both the wild-type and the CRBN knockout/knockdown cells with this compound.
-
Western Blot Analysis: Analyze the levels of the target protein (NEK9) in both cell lines. The degradation of NEK9 should be significantly reduced or completely abolished in the CRBN knockout/knockdown cells compared to the wild-type cells, confirming the dependency on CRBN.
-
Alternative Protein Degradation Technologies
While PROTACs are a powerful tool, several alternative strategies for targeted protein degradation have emerged.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are not heterobifunctional. A well-known example is the immunomodulatory drug lenalidomide, which induces the degradation of Ikaros and Aiolos by CRBN.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-associated proteins. They consist of a ligand that binds to the target protein and another ligand that binds to a lysosome-targeting receptor, leading to the internalization and lysosomal degradation of the target.
-
Autophagy-Targeting Chimeras (AUTACs): AUTACs are chimeric molecules that induce the degradation of cytosolic proteins via autophagy. They contain a target-binding moiety and a guanine-based tag that induces K63-linked polyubiquitination, a signal for selective autophagy.
The choice of degradation technology depends on the nature of the target protein (intracellular, membrane-bound, or extracellular), the desired pharmacological profile, and the specific cellular context.
Conclusion
Confirming the E3 ligase dependency of a PROTAC like this compound is a fundamental step in its preclinical development. The experimental protocols outlined in this guide provide a robust framework for validating the mechanism of action and assessing the performance of novel protein degraders. By comparing the efficacy of this compound with well-characterized degraders and understanding the landscape of alternative degradation technologies, researchers can make informed decisions to advance the development of next-generation targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Validating Efficacy of NEK9-Targeting Therapeutics in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of therapeutic agents targeting the NIMA-related kinase 9 (NEK9) in xenograft models of cancer. While direct in vivo xenograft data for the PROTAC degrader DB0614 is not publicly available, this document summarizes existing data for other NEK9-targeting modalities, offering a valuable benchmark for researchers in the field. The information presented herein is intended to guide the design and interpretation of preclinical studies aimed at validating novel NEK9-targeted cancer therapies.
Comparative Efficacy of NEK9-Targeting Agents in Xenograft Models
The following table summarizes the available in vivo efficacy data for non-PROTAC NEK9-targeting agents in mouse xenograft models. This data provides a current benchmark for evaluating the potential of novel NEK9 inhibitors and degraders.
| Therapeutic Agent | Agent Type | Cancer Model | Xenograft Model | Dosing Regimen | Efficacy | Reference |
| NEK9 siRNA | RNA Interference | Colon Cancer (p53-mutant) | SW480 cells in nude mice | Intratumoral injection, 5 times at 2-day intervals | Markedly inhibited tumor growth | [1] |
| Fostamatinib | Small Molecule Inhibitor | Oral Squamous Cell Carcinoma (Docetaxel-resistant) | Patient-derived xenograft (PDX) | Not specified | Restored docetaxel sensitivity and significantly reduced tumor burden in combination with docetaxel | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical xenograft studies. Below are generalized protocols based on the cited literature for evaluating the in vivo efficacy of cancer therapeutics.
Cell Line-Derived Xenograft (CDX) Model Protocol (e.g., NEK9 siRNA study)
-
Cell Culture: Human colon cancer cells (e.g., SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., nude mice), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2 days) using calipers. The tumor volume is calculated using the formula: (width)^2 x length / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The therapeutic agent (e.g., NEK9 siRNA complexed with a delivery vehicle) or a control (e.g., scrambled siRNA) is administered according to the planned schedule (e.g., intratumoral injections every two days).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting to confirm target knockdown).
Patient-Derived Xenograft (PDX) Model Protocol (e.g., Fostamatinib study)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Animal Model: Highly immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to support the engraftment of human tissue.
-
Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the flank of the mice.
-
Tumor Engraftment and Expansion: Engraftment and tumor growth are monitored. Once tumors reach a suitable size, they can be passaged into subsequent cohorts of mice for expansion.
-
Treatment and Efficacy Assessment: Similar to the CDX model, once tumors in the experimental cohort reach the desired volume, mice are randomized and treated with the investigational drug (e.g., fostamatinib) or vehicle control. Tumor volume and animal well-being are monitored throughout the study.
NEK9 Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for DB0614: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of DB0614, a CRBN-based Proteolysis Targeting Chimera (PROTAC).
This compound is a research chemical utilized for its ability to induce the degradation of specific kinases within cellular systems. As with any laboratory chemical, adherence to proper disposal protocols is crucial to mitigate potential hazards and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of PROTAC compounds and similar non-hazardous laboratory chemical waste.
Immediate Safety and Handling Protocols
Prior to disposal, it is essential to handle this compound with appropriate safety measures. Always consult your institution's specific safety guidelines and the product data sheet provided by the supplier.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective apparel is required.
Storage and Handling:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid inhalation of dust or fumes. Handle in a chemical fume hood or a ventilated enclosure.
-
Prevent contact with skin and eyes.
Quantitative Data for this compound
For safe handling and preparation of solutions, the following quantitative data for this compound is provided.
| Property | Value |
| Molecular Formula | C41H42N8O7S2 |
| Molecular Weight | 822.95 g/mol |
| CAS Number | 2769753-47-9 |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (In Solvent) | Store at -80°C for up to 6 months. |
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be conducted through your institution's designated chemical waste management program. Do not dispose of this compound down the drain or in the general trash.
-
Waste Identification and Segregation:
-
Properly label all waste containers with "this compound Waste" and include the chemical formula.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your environmental health and safety (EHS) department.
-
-
Solid Waste Disposal:
-
Collect unused or expired solid this compound powder in a clearly labeled, sealed, and chemically compatible waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed bag or container for solid chemical waste.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
The container must be compatible with the solvent used to dissolve this compound (e.g., DMSO).
-
Do not overfill the waste container; leave adequate headspace.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect the initial rinsate as liquid chemical waste.
-
Wipe down any contaminated surfaces with a suitable disinfectant or cleaning agent. Dispose of the cleaning materials as solid chemical waste.
-
-
Final Disposal:
-
Store the sealed and labeled waste containers in a designated and secure secondary containment area until they are collected by your institution's EHS or a licensed chemical waste disposal contractor.
-
Complete all necessary waste pickup forms as required by your institution.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper segregation and disposal path for different forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.
Essential Safety and Logistics for Handling DB0614
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of DB0614, a potent PROTAC (Proteolysis Targeting Chimera) and kinase inhibitor. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
As a potent compound with potential biological activity, this compound should be handled with care to avoid exposure. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown when handling larger quantities. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or similar enclosure. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk and ensure experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Verify that the compound name and CAS number (2769753-47-9) on the label are correct.
-
Store the compound in a designated, clearly labeled area for potent compounds.
Storage Conditions Summary:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month |
2. Preparation of Stock Solutions:
-
All weighing of the solid compound and preparation of solutions must be conducted in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
This compound is soluble in DMSO.[1]
-
Prepare the desired concentration, cap the vial tightly, and vortex to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Wear the appropriate PPE at all times.
-
When diluting stock solutions, work in a fume hood or on a bench with appropriate spill containment.
-
Avoid generating aerosols.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated weighing papers, and disposable labware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for chemical waste.
2. Deactivation and Disposal:
Recommended Disposal Procedure:
-
All waste containing this compound should be treated as hazardous chemical waste.
-
Disposal must be carried out in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of potent pharmaceutical compounds. Do not attempt to dispose of this compound down the drain or in regular trash.
Visualized Workflows
Handling and Disposal Workflow for this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
General Mechanism of Action for a PROTAC
Caption: Diagram illustrating the mechanism of targeted protein degradation by a PROTAC like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
